leukotriene E4(1-)
Description
Classification as a Cysteinyl Leukotriene within Eicosanoid Pathways
Leukotriene E4(1-) is classified as a cysteinyl leukotriene (CysLT), a subgroup of the larger eicosanoid family of lipid mediators. hmdb.caselfhacked.com Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. wikipedia.orgslideshare.net The synthesis of all leukotrienes begins with the action of the enzyme 5-lipoxygenase (5-LO) on arachidonic acid, which is released from cell membrane phospholipids. selfhacked.comwikipedia.org
The 5-LO pathway converts arachidonic acid into the unstable epoxide, Leukotriene A4 (LTA4). nih.govwikipedia.org From this crucial branch point, the pathway diverges. In cells expressing LTA4 hydrolase, LTA4 is converted to Leukotriene B4 (LTB4). nih.govwikipedia.org However, in cells equipped with LTC4 synthase, such as mast cells and eosinophils, LTA4 is conjugated with the tripeptide glutathione (B108866) to form Leukotriene C4 (LTC4), the first of the CysLTs. nih.govwikipedia.org Subsequent enzymatic conversions lead to the formation of Leukotriene D4 (LTD4) and finally Leukotriene E4 (LTE4). wikipedia.orgcaymanchem.com The defining feature of CysLTs is the presence of a cysteine-containing group in their molecular structure. wikipedia.org
Classification of Key Leukotrienes
| Leukotriene | Classification | Key Precursor | Primary Synthesizing Cells |
|---|---|---|---|
| Leukotriene B4 (LTB4) | Di-hydroxy Leukotriene | Leukotriene A4 (LTA4) | Neutrophils, Monocytes selfhacked.comwikipedia.org |
| Leukotriene C4 (LTC4) | Cysteinyl Leukotriene | Leukotriene A4 (LTA4) | Eosinophils, Basophils, Macrophages, Mast Cells nih.govwikipedia.org |
| Leukotriene D4 (LTD4) | Cysteinyl Leukotriene | Leukotriene C4 (LTC4) | Metabolite of LTC4 wikipedia.org |
| Leukotriene E4 (LTE4) | Cysteinyl Leukotriene | Leukotriene D4 (LTD4) | Metabolite of LTD4 wikipedia.orgwikipedia.org |
Role as a Stable Terminal Metabolite in Leukotriene Biosynthesis
Leukotriene E4(1-) is the final and most stable metabolite of the cysteinyl leukotriene pathway. wikipedia.orgaltmeyers.orgnih.gov Its synthesis occurs through a sequential enzymatic process that begins after the export of LTC4 from the cell. nih.govcaymanchem.com
The biosynthesis proceeds as follows:
Formation of LTC4 : Inside the cell, LTC4 synthase conjugates LTA4 with glutathione. nih.gov
Conversion to LTD4 : After being transported outside the cell, LTC4 is acted upon by γ-glutamyl transpeptidases, which cleave a glutamic acid residue to form LTD4. caymanchem.com
Formation of LTE4 : Subsequently, dipeptidases remove a glycine (B1666218) residue from LTD4 to produce the final product, LTE4. caymanchem.com
Compared to its precursors, LTC4 and LTD4, which have short half-lives, LTE4 is remarkably stable. wikipedia.orgaltmeyers.org This stability allows it to accumulate in biological fluids such as plasma, urine, and bronchoalveolar lavage fluid. wikipedia.orgnih.gov Consequently, urinary LTE4 levels are frequently measured in clinical research as a reliable biomarker for the total systemic production of cysteinyl leukotrienes and the activation of this inflammatory pathway. wikipedia.orgaltmeyers.orgmayocliniclabs.com
Biosynthesis Pathway from Leukotriene C4 to Leukotriene E4
| Step | Substrate | Enzyme | Product | Key Transformation |
|---|---|---|---|---|
| 1 | Leukotriene C4 (LTC4) | γ-Glutamyl Transpeptidase | Leukotriene D4 (LTD4) | Removal of glutamic acid caymanchem.com |
| 2 | Leukotriene D4 (LTD4) | Dipeptidase | Leukotriene E4 (LTE4) | Removal of glycine caymanchem.com |
Significance within Lipid Mediator Research
Leukotriene E4(1-) is a critical molecule in the field of lipid mediator research due to its potent biological activities and its association with inflammatory diseases. healthmatters.ioresearchgate.net Although it binds with lower affinity to the classical CysLT receptors (CysLT1R and CysLT2R) compared to LTC4 and LTD4, it elicits powerful and, in some cases, unique physiological responses. nih.govaltmeyers.orgnih.gov
Research has highlighted LTE4's role in mediating key features of asthma, including bronchoconstriction, increased vascular permeability, and inflammatory cell influx. nih.govdtic.milnih.gov Notably, the airways of individuals with asthma, particularly those with aspirin-exacerbated respiratory disease, show a pronounced hyperresponsiveness to LTE4. nih.govnih.gov This has led to the hypothesis that a distinct, high-affinity receptor for LTE4 may exist. nih.govnih.gov Research has explored several candidates, including GPR99 (also known as CysLT3R or OXGR1), as a potential LTE4-specific receptor. dtic.mil
The stability of LTE4 makes it an invaluable biomarker for monitoring CysLT-driven inflammation in clinical studies of respiratory and allergic diseases. healthmatters.iowikipedia.orgelsevier.es Its involvement in activating mast cells and eosinophils, and stimulating cytokine production, underscores its importance as a proinflammatory mediator and a target for therapeutic research. selfhacked.comscbt.com
Key Research Findings on the Significance of Leukotriene E4(1-)
| Area of Significance | Detailed Research Finding | Reference |
|---|---|---|
| Inflammatory Response | Induces potent inflammatory responses, including increased vascular permeability and recruitment of eosinophils. | nih.govscbt.com |
| Asthma Pathophysiology | Contributes to bronchoconstriction and airway hyperresponsiveness, with particularly strong effects in aspirin-sensitive asthma. | nih.govnih.gov |
| Receptor Interaction | Binds weakly to CysLT1 and CysLT2 receptors but may act through a distinct receptor, with GPR99 being a candidate. | nih.govaltmeyers.orgdtic.mil |
| Biomarker Utility | Its stability makes it a reliable urinary biomarker for total cysteinyl leukotriene production and mast cell activation. | wikipedia.orgnih.govmayocliniclabs.com |
| Cellular Activation | Stimulates mast cells and eosinophils, leading to the release of other inflammatory mediators like cytokines. | selfhacked.comscbt.com |
Structure
2D Structure
Properties
Molecular Formula |
C23H36NO5S- |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-azaniumyl-2-carboxylatoethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoate |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/p-1/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 |
InChI Key |
OTZRAYGBFWZKMX-FRFVZSDQSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)[O-])O)SC[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)[O-])O)SCC(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
Biosynthesis and Cellular Origin of Leukotriene E4 1
Arachidonic Acid Metabolism Preceding Leukotriene Formation
The synthesis of all leukotrienes, including LTE4, begins with the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. nih.govfrontiersin.orgresearchgate.net This crucial first step is primarily catalyzed by the cytosolic phospholipase A2α (cPLA2α) enzyme upon cellular stimulation. frontiersin.orgbiosciencepharma.comjci.org Once released, the free arachidonic acid becomes available as a substrate for the enzymes of the 5-lipoxygenase pathway. frontiersin.orgnih.gov
Enzymatic Cascade for Leukotriene E4(1-) Synthesis
The transformation of arachidonic acid into Leukotriene E4(1-) involves a multi-step enzymatic cascade that takes place within and outside the cell.
Initial Steps involving 5-Lipoxygenase and 5-Lipoxygenase-Activating Protein (FLAP)
Upon cell activation, 5-lipoxygenase (5-LO), the key enzyme in leukotriene biosynthesis, translocates from the cytosol or nucleus to the nuclear envelope. biosciencepharma.comnih.govnih.gov Here, it associates with the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein. biosciencepharma.comjci.orgcapes.gov.br This protein complex is essential for the subsequent enzymatic reactions. biosciencepharma.comnih.gov 5-LO first catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HpETE). biosciencepharma.com In a second step, 5-LO abstracts a hydrogen atom to convert the unstable 5-HpETE into the epoxide intermediate, Leukotriene A4 (LTA4). nih.govbiosciencepharma.com LTA4 is the common precursor for all leukotrienes. jci.org
Sequential Conversion of Leukotriene C4 to Leukotriene D4
The unstable LTA4 intermediate can be conjugated with the tripeptide glutathione (B108866) (GSH). jci.orgnih.gov This reaction is catalyzed by Leukotriene C4 synthase (LTC4S), an integral membrane protein primarily located at the nuclear envelope, to form Leukotriene C4 (LTC4), the parent cysteinyl leukotriene. biosciencepharma.comnih.govnih.gov After its synthesis, LTC4 is exported from the cell into the extracellular space. mdpi.com Here, it undergoes the first step of its metabolic conversion, where a γ-glutamyl transpeptidase enzyme removes the glutamic acid residue from the glutathione moiety, converting LTC4 into Leukotriene D4 (LTD4). biosciencepharma.comnih.govcapes.gov.brmdpi.com
Terminal Conversion of Leukotriene D4 to Leukotriene E4(1-) via Gamma-Glutamyl Transpeptidase and Dipeptidases
The final step in the formation of LTE4 involves the action of membrane-bound dipeptidases on LTD4. biosciencepharma.comnih.govmdpi.com These enzymes cleave the glycine (B1666218) residue from the cysteinylglycyl side chain of LTD4, resulting in the formation of Leukotriene E4(1-). nih.gov LTE4 is the most stable of the cysteinyl leukotrienes and, unlike its precursors LTC4 and LTD4 which have short half-lives, it accumulates in biological fluids such as plasma and urine. altmeyers.orgwikipedia.org This stability makes urinary LTE4 a reliable biomarker for total body production of cysteinyl leukotrienes. altmeyers.orgajol.info
Table 1: Enzymatic Cascade of Leukotriene E4(1-) Synthesis
| Step | Substrate | Enzyme(s) | Product | Cellular Location |
|---|---|---|---|---|
| 1 | Arachidonic Acid | 5-Lipoxygenase (5-LO) & FLAP | Leukotriene A4 (LTA4) | Perinuclear/Nuclear Envelope |
| 2 | Leukotriene A4 (LTA4) | Leukotriene C4 Synthase (LTC4S) | Leukotriene C4 (LTC4) | Perinuclear/Nuclear Envelope |
| 3 | Leukotriene C4 (LTC4) | Gamma-Glutamyl Transpeptidase | Leukotriene D4 (LTD4) | Extracellular |
| 4 | Leukotriene D4 (LTD4) | Membrane-bound Dipeptidases | Leukotriene E4 (LTE4) | Extracellular |
Cellular and Tissue-Specific Production of Leukotriene E4(1-)
The capacity to synthesize leukotrienes is primarily restricted to a specific set of cells, mainly those of myeloid origin, which express the key enzyme 5-lipoxygenase. frontiersin.orgnih.govjci.org
Contribution of Myeloid Cells (e.g., Eosinophils, Basophils, Mast Cells, Macrophages, Monocytes, Neutrophils)
Myeloid cells are the principal source of leukotrienes in the body. frontiersin.orgjci.org The major producers of the parent cysteinyl leukotriene, LTC4, are eosinophils, basophils, mast cells, and macrophages. jci.orgnih.govnih.gov Neutrophils and monocytes also contribute significantly to the production of leukotrienes. altmeyers.orgfrontiersin.orgresearchgate.net While these cells are the primary sites of LTA4 and LTC4 synthesis, the subsequent conversion to LTD4 and LTE4 occurs extracellularly. nih.gov Furthermore, a process known as transcellular biosynthesis can augment leukotriene production, whereby LTA4 produced by one cell type (e.g., a neutrophil) is transferred to a nearby cell (like an endothelial cell or platelet) that expresses LTA4 hydrolase or LTC4 synthase, which then completes the synthesis of LTB4 or LTC4, respectively. jci.orgmdpi.com Platelets, for instance, contain LTC4 synthase but cannot produce LTA4 themselves, relying on transcellular shuttling from other activated immune cells. jci.orgnih.gov
Table 2: Primary Myeloid Cell Sources of Leukotrienes
| Cell Type | Role in Leukotriene Synthesis |
|---|---|
| Eosinophils | Major source of LTC4; express 5-LO and LTC4S. nih.govnih.govajol.inforesearchgate.net |
| Basophils | Major source of LTC4. mayocliniclabs.comnih.govajol.info |
| Mast Cells | Major source of LTC4; express 5-LO and LTC4S. altmeyers.orgmayocliniclabs.comfrontiersin.orgnih.govnih.gov |
| Macrophages | Major source of LTC4. altmeyers.orgmayocliniclabs.comfrontiersin.orgnih.govresearchgate.net |
| Monocytes | Express 5-LO and can produce LTs. altmeyers.orgfrontiersin.orgnih.govjci.org |
| Neutrophils | Potent producers of LTA4; primary source for LTB4 but also contribute to cysteinyl leukotriene production. altmeyers.orgfrontiersin.orgjci.orgresearchgate.net |
Involvement of Activated Platelets
Activated platelets play a crucial role in the biosynthesis of leukotrienes, including the precursor to LTE4, through a process known as transcellular metabolism. ashpublications.orgaai.org While platelets themselves lack the 5-lipoxygenase (5-LO) enzyme necessary to initiate the leukotriene synthesis cascade from arachidonic acid, they possess abundant leukotriene C4 synthase (LTC4S) activity. ashpublications.orgatsjournals.org This allows them to convert leukotriene A4 (LTA4), an unstable intermediate produced by other inflammatory cells like neutrophils, into LTC4. ashpublications.orgaai.org
This intercellular cooperation, termed transcellular biosynthesis, is facilitated by the adhesion of platelets to leukocytes, a process mediated by P-selectin. ashpublications.org This interaction allows for the efficient transfer of LTA4 from the 5-LO-expressing cell (e.g., a neutrophil) to the LTC4S-rich platelet. ashpublications.orgaai.org The newly synthesized LTC4 is then released and subsequently converted to LTD4 and then to the more stable LTE4 in the extracellular environment. wikipedia.orgashpublications.org
Studies have demonstrated that in conditions like aspirin-exacerbated respiratory disease (AERD), there is a marked increase in the percentage of circulating neutrophils, eosinophils, and monocytes with adherent platelets. ashpublications.org These platelet-adherent leukocytes are a significant source of the overproduction of cysteinyl leukotrienes observed in this condition. ashpublications.org In fact, it has been shown that platelets can contribute more than half of the total LTC4S activity in freshly isolated peripheral blood granulocytes in individuals with AERD. ashpublications.org
Furthermore, activated platelets can amplify leukotriene production through additional mechanisms. They release arachidonic acid, which can be utilized by adjacent cells with 5-LO to produce more LTA4. ashpublications.org They also release factors like granulocyte-macrophage colony-stimulating factor (GM-CSF), which can prime neutrophils and eosinophils for enhanced 5-LO function. ashpublications.org
Mechanisms of Transcellular Leukotriene Biosynthesis
Transcellular biosynthesis is a critical mechanism that amplifies the production of leukotrienes during an inflammatory response by leveraging the enzymatic capabilities of different cell types. researchgate.netjci.org This process allows for the generation of leukotrienes in locations where a single cell type possessing the complete enzymatic machinery may not be present. ersnet.org
The key to this process is the intercellular transfer of the unstable intermediate, LTA4. jci.orgpnas.org Cells of myeloid origin, such as neutrophils, monocytes, eosinophils, and mast cells, are the primary producers of LTA4 as they express the enzyme 5-lipoxygenase (5-LO). ersnet.orgnih.gov However, the enzymes that convert LTA4 into the downstream leukotrienes, LTA4 hydrolase (for LTB4 synthesis) and LTC4 synthase (for LTC4 synthesis), are more broadly distributed among various cell types, including platelets and endothelial cells. ersnet.orgjci.org
In the context of LTE4(1-) formation, transcellular biosynthesis primarily involves the transfer of LTA4 from a 5-LO-containing cell to a cell that possesses LTC4 synthase, such as a platelet. ashpublications.orgaai.org This intercellular exchange has been demonstrated to be an efficient pathway for the production of cysteinyl leukotrienes. researchgate.net
The subsequent conversion of LTC4 to LTD4 is catalyzed by the enzyme gamma-glutamyl transpeptidase (GGT). hmdb.canih.gov Finally, the conversion of LTD4 to LTE4 is carried out by dipeptidases, such as DPEP1 and DPEP2. researchgate.netontosight.ai This final enzymatic step completes the biosynthesis of the stable and biologically active leukotriene E4(1-).
The table below summarizes the key enzymes involved in the biosynthesis of Leukotriene E4(1-), including the transcellular pathway.
| Enzyme | Function | Cellular Location (Examples) |
| 5-Lipoxygenase (5-LO) | Converts arachidonic acid to LTA4 | Neutrophils, Eosinophils, Monocytes, Mast Cells ersnet.orgnih.gov |
| Leukotriene C4 Synthase (LTC4S) | Conjugates LTA4 with glutathione to form LTC4 | Platelets, Mast Cells, Eosinophils ashpublications.orgatsjournals.org |
| Gamma-Glutamyl Transpeptidase (GGT) | Converts LTC4 to LTD4 | Various cells hmdb.canih.gov |
| Dipeptidase (e.g., DPEP1, DPEP2) | Converts LTD4 to LTE4 | Various cells researchgate.netontosight.ai |
This cooperative synthesis highlights the complexity of inflammatory mediator production and underscores the importance of cell-cell interactions in modulating the inflammatory response.
Metabolism and Degradation Pathways of Leukotriene E4 1
Enzymatic Inactivation Processes of Leukotriene E4(1-)
The metabolism of leukotriene C4 (LTC4) to LTE4 is a key part of the leukotriene pathway. This conversion happens through two main enzymatic steps. First, gamma-glutamyl transpeptidase removes a glutamic acid residue from LTC4 to form leukotriene D4 (LTD4). nih.govnih.gov Following this, a dipeptidase acts on LTD4, removing a glycine (B1666218) residue to produce LTE4. medchemexpress.comnih.govnih.gov This conversion is significant because LTE4 is considerably less potent than LTD4, meaning this process is an important step in reducing the inflammatory effects of cysteinyl leukotrienes. pnas.org
Further inactivation of LTE4 involves several enzymatic processes:
N-acetylation: In some species like rats, LTE4 can be acetylated to form N-acetyl-leukotriene E4. nih.govgrantome.com This reaction is catalyzed by a membrane-bound enzyme found in the liver and kidney, using acetyl coenzyme A as the acetyl group donor. nih.gov While N-acetyl-LTE4 has been detected in human urine, it is considered a minor metabolite. nih.govcapes.gov.br
Omega-oxidation: A primary route for the metabolic inactivation of LTE4 is ω-oxidation. nih.govnih.gov This process is initiated by members of the cytochrome P450 superfamily, specifically leukotriene-E4 20-monooxygenase, which hydroxylates LTE4 at the 20-position to form 20-hydroxy-leukotriene E4. ontosight.aiwikipedia.org This is followed by further oxidation of the hydroxyl group to a carboxyl group, yielding 20-carboxy-LTE4. nih.gov
Peroxisomal Beta-oxidation: Following ω-oxidation, the resulting dicarboxylic acid undergoes chain shortening through β-oxidation from the ω-end within peroxisomes. nih.govresearchgate.net This leads to the formation of various chain-shortened metabolites.
Myeloperoxidase-mediated inactivation: In the presence of neutrophils, LTE4 can be inactivated through a process involving myeloperoxidase, hydrogen peroxide, and chloride ions, which form hypochlorous acid. nih.gov This attacks the sulfur bridge of the leukotriene, leading to the formation of inactive diastereoisomers of 6-trans-LTB4. nih.gov Notably, LTE4 is more resistant to this type of inactivation compared to other cysteinyl leukotrienes. nih.gov
Identification and Characterization of Leukotriene E4(1-) Metabolites
The metabolism of LTE4 results in a variety of products, which are primarily excreted in the urine and bile. nih.govcapes.gov.br These metabolites are generally more polar than the parent compound. nih.gov
Omega-oxidation and subsequent beta-oxidation are the major metabolic pathways for LTE4 in humans. nih.gov This leads to a series of carboxylated metabolites.
20-Hydroxy-leukotriene E4 and 20-Carboxy-leukotriene E4: The initial step of ω-oxidation is the formation of 20-hydroxy-LTE4, which is then oxidized to 20-carboxy-LTE4. nih.govontosight.aihmdb.ca While 20-carboxy-LTE4 is a detectable metabolite, further metabolism significantly shortens the carbon chain. nih.gov
Chain-Shortened Carboxylated Metabolites: Peroxisomal β-oxidation of ω-oxidized LTE4 results in metabolites with progressively shorter chains. The major urinary metabolites identified in humans are 16-carboxy-Δ13-tetranor-LTE4 and 14-carboxy-hexanor-LTE3. nih.gov Other minor metabolites that have been detected include 18-carboxy-dinor-LTE4 and 16-carboxy-tetranor-LTE3. nih.gov The accumulation of these specific chain-shortened metabolites suggests that their further oxidation may be a rate-limiting step in the catabolism of LTE4. nih.gov
Table 1: Key Oxidative Metabolites of Leukotriene E4(1-)
| Metabolite Name | Precursor | Key Metabolic Process |
| 20-Hydroxy-leukotriene E4 | Leukotriene E4 | Omega-oxidation |
| 20-Carboxy-leukotriene E4 | 20-Hydroxy-leukotriene E4 | Oxidation |
| 18-Carboxy-dinor-leukotriene E4 | 20-Carboxy-leukotriene E4 | Beta-oxidation |
| 16-Carboxy-tetranor-leukotriene E3 | 18-Carboxy-dinor-leukotriene E4 | Beta-oxidation |
| 14-Carboxy-hexanor-leukotriene E3 | 16-Carboxy-tetranor-leukotriene E3 | Beta-oxidation |
| 16-Carboxy-Δ13-tetranor-leukotriene E4 | 18-Carboxy-dinor-leukotriene E4 | Beta-oxidation |
Leukotriene E4 sulfone is a known metabolite derived from the oxidative metabolism of LTE4. ontosight.ai This modification involves the oxidation of the sulfur atom in the cysteinyl group.
Oxidative Metabolites (e.g., Carboxylated Forms)
Elimination Kinetics and Metabolic Fate in Biological Systems
Following its formation, LTE4 is relatively stable compared to LTC4 and LTD4, allowing it to be detected in various biological fluids. wikipedia.org
Studies involving the infusion of radiolabeled LTE4 in healthy human subjects have provided insights into its elimination kinetics. The disappearance of radioactivity from the bloodstream follows a two-phase process, with the initial, rapid elimination phase having a half-life of approximately 7 minutes. nih.gov In rabbits, following the induction of inflammation, the apparent elimination half-life of endogenously produced LTE4 was found to be approximately 37 minutes. nih.gov
Radioactivity from infused LTE4 appears quickly in the urine. In human studies, about 10-16% of the radioactivity is eliminated in the first 2 hours, with decreasing amounts over the subsequent 24 hours. nih.gov Unmetabolized LTE4 is the main radioactive compound in the urine collected soon after infusion, but at later time points, the more polar, chain-shortened metabolites like 14-carboxy-hexanor-LTE3 and 16-carboxy-Δ13-tetranor-LTE4 become predominant. nih.gov The hepatobiliary system is the primary route for the elimination of cysteinyl leukotriene metabolites, with renal excretion playing a secondary role. capes.gov.br
Table 2: Elimination of Radiolabeled [14C]LTE4 in Human Urine
| Time Interval Post-Infusion | Percentage of Radioactivity Eliminated |
| 0 - 2 hours | 10 - 16% |
| 2 - 5 hours | 7% |
| 5 - 8 hours | 4% |
| 8 - 15 hours | 4% |
| 15 - 24 hours | 1.5% |
Data from studies on healthy human subjects infused with radiolabeled LTE4. nih.gov
Receptor Interactions and Intracellular Signaling Mechanisms of Leukotriene E4 1
Identification and Characterization of Leukotriene E4(1-) Receptors
Leukotriene E4(1-), the most stable of the cysteinyl leukotrienes (cys-LTs), plays a significant role in inflammatory processes. nih.govnih.gov While it is a metabolite of leukotriene C4 and leukotriene D4, its interactions with cellular receptors are complex and distinct, involving both classical and novel receptor pathways. nih.govhmdb.ca This section details the identification and characterization of the receptors that mediate the biological effects of leukotriene E4(1-).
Interaction with Cysteinyl Leukotriene Receptor 1 (CysLT1R)
Leukotriene E4(1-) generally exhibits low binding affinity for the cysteinyl leukotriene receptor 1 (CysLT1R) compared to leukotriene D4, which is the most potent ligand for this receptor. caymanchem.comnih.govnih.gov Despite this, leukotriene E4(1-) can elicit potent physiological responses through CysLT1R, particularly in certain contexts. nih.govnih.gov
Research has demonstrated that in human mast cell lines, the responsiveness to leukotriene E4(1-) is critically dependent on the expression levels of CysLT1R. nih.gov Higher expression of the receptor, coupled with sustained intracellular calcium mobilization and activation of the extracellular signal-regulated kinase (Erk) pathway, allows leukotriene E4(1-) to act as a full functional agonist for CysLT1R-dependent gene expression. nih.gov This suggests a model where the cellular environment and receptor density are key determinants of leukotriene E4(1-) activity at CysLT1R.
Furthermore, studies in asthmatic patients have shown that the CysLT1R antagonist montelukast (B128269) can completely block leukotriene E4(1-)-induced bronchoconstriction and mast cell activation, providing in vivo evidence for the role of CysLT1R in mediating these effects. nih.gov The signaling cascade following CysLT1R activation by leukotriene E4(1-) involves Gαq proteins, leading to downstream cellular responses. nih.gov
Interaction with Cysteinyl Leukotriene Receptor 2 (CysLT2R)
The interaction of leukotriene E4(1-) with the cysteinyl leukotriene receptor 2 (CysLT2R) is characterized by even lower potency compared to CysLT1R. caymanchem.comnih.gov Leukotriene C4 and leukotriene D4 are considered the primary ligands for CysLT2R. nih.govmdpi.com
Interestingly, research suggests that CysLT2R may function as a negative regulator of the responses mediated by other leukotriene receptors. nih.gov In mouse models, the absence of CysLT2R led to a delayed but normal vascular permeability response to leukotriene E4(1-), implying that CysLT2R modulates the activity of the primary leukotriene E4(1-) receptor. nih.gov There is also evidence that CysLT1R and CysLT2R can form heterodimers on the cell surface, which may influence their signaling properties. caymanchem.com The signaling of CysLT2R is primarily coupled to Gαq proteins. pnas.org
Emerging and Putative Novel Leukotriene E4(1-) Receptors
The observation that leukotriene E4(1-) induces potent biological effects that cannot be fully explained by its weak interactions with CysLT1R and CysLT2R has led to the search for novel, specific receptors for this mediator. nih.govkcl.ac.uk
GPR99 (OXGR1) as a Potential Receptor
The G protein-coupled receptor GPR99, also known as oxoglutarate receptor 1 (OXGR1), has emerged as a strong candidate for a high-affinity leukotriene E4(1-) receptor. nih.govwikidoc.orgnih.govgenecards.org This receptor is activated by leukotriene E4(1-) at concentrations significantly lower than those required to activate CysLT1R and CysLT2R. wikidoc.org
Studies using cells transfected with GPR99 have shown a direct binding and functional response to leukotriene E4(1-). nih.govnih.gov Furthermore, in mice lacking both CysLT1R and CysLT2R, GPR99 deficiency virtually eliminated the vascular leak response to cysteinyl leukotrienes, highlighting its crucial role in mediating these effects. nih.gov GPR99-deficient mice also exhibited a dose-dependent loss of vascular permeability specifically to leukotriene E4(1-), but not to leukotriene C4 or leukotriene D4, indicating a preference for leukotriene E4(1-). nih.gov The signaling of GPR99 is primarily linked to Gq alpha subunit-containing G proteins. wikipedia.org
P2Y12 Receptor Involvement in Leukotriene E4(1-) Signaling
The purinergic receptor P2Y12, which is a receptor for adenosine (B11128) diphosphate (B83284) (ADP), has been implicated in the inflammatory actions of leukotriene E4(1-). nih.govrupress.org Research has shown that P2Y12 receptor expression is necessary for leukotriene E4(1-)-induced pulmonary inflammation in mouse models of asthma. nih.govrupress.org These responses persisted in mice lacking both CysLT1R and CysLT2R but were absent in mice lacking the P2Y12 receptor. nih.gov
However, the direct interaction between leukotriene E4(1-) and the P2Y12 receptor is a subject of ongoing investigation. Some studies suggest that the P2Y12 receptor may form a complex with another, yet unidentified, receptor to recognize leukotriene E4(1-), as direct binding of leukotriene E4(1-) to P2Y12 was not observed. nih.govcaymanchem.comrupress.org Conversely, other research has reported no specific signaling responses to leukotriene E4(1-) in cells overexpressing the human P2Y12 receptor, suggesting that another specific receptor for leukotriene E4(1-) is yet to be identified. nih.govplos.org
Functional Evidence for CysLTER
Strong functional evidence supports the existence of a distinct, high-affinity receptor for leukotriene E4(1-), provisionally named CysLTER. nih.gov This evidence comes from studies on mice genetically engineered to lack both CysLT1R and CysLT2R. In these double-knockout mice, intradermal injection of leukotriene E4(1-) still elicited a potent vascular permeability response, which was significantly enhanced compared to wild-type mice. nih.gov
This response to leukotriene E4(1-) in the absence of CysLT1R and CysLT2R was found to be mediated through a G protein-coupled receptor linked to Gαi proteins and the Rho kinase pathway. nih.gov The finding that both CysLT1R and CysLT2R appear to negatively regulate the function of this putative CysLTER further underscores its distinct nature. nih.gov
G Protein-Coupled Receptor (GPCR) Signaling Cascades Mediated by Leukotriene E4(1-)
LTE4 exerts its biological effects by binding to and activating specific GPCRs on the cell surface. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins and the subsequent initiation of downstream signaling cascades. While LTE4 demonstrates low affinity for the classical CysLT1 and CysLT2 receptors in some assay systems, it can still elicit robust cellular responses, suggesting the involvement of these and other, more recently identified, receptors. capes.gov.brnih.gov
One of the key signaling pathways activated by LTE4 involves the coupling of its receptors to Gq proteins. Upon activation, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a critical event in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
Studies in human epithelial cell lines have shown that LTE4 at physiological concentrations can trigger significant and rapid increases in cytosolic free Ca2+. nih.gov This calcium signal is a result of both influx of extracellular calcium and mobilization from intracellular stores. nih.gov Research indicates that the CysLT1 receptor, when expressed at sufficient levels, can couple to Gαq proteins to mediate LTE4-induced intracellular calcium mobilization. nih.govamazonaws.com Overexpression of CysLT1 in a human mast cell line that was previously unresponsive to LTE4 augmented intracellular calcium signaling in response to the lipid mediator. nih.gov However, this did not fully restore gene expression responses, suggesting that calcium signaling alone is not sufficient and that other signaling pathways are also required for the full spectrum of LTE4's effects. nih.gov
Interestingly, the Ca2+ signaling mechanism initiated by LTE4 appears to involve dual pathways. The influx of extracellular Ca2+ is sensitive to pertussis toxin, indicating the involvement of a Gi/o protein, while the mobilization of intracellular Ca2+ is not. nih.gov This suggests a complex regulation of calcium homeostasis by LTE4, involving multiple G protein subtypes.
In addition to Gq coupling, LTE4-mediated signaling can also involve Gi proteins. Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic adenosine monophosphate (cAMP). A decrease in intracellular cAMP levels can have various downstream effects, depending on the cell type.
Evidence for LTE4's interaction with Gi-coupled receptors comes from studies using pertussis toxin, which specifically ADP-ribosylates and inactivates Gi/o proteins. In human epithelial cells, the influx of Ca2+ induced by LTE4 was found to be regulated by a pertussis toxin-sensitive G-protein. nih.gov Furthermore, research has pointed to the P2Y12 receptor, a known Gi-coupled ADP receptor, as being essential for certain LTE4-mediated inflammatory responses in the lungs. nih.govrupress.org The LTE4-mediated vascular leak in mice was also significantly inhibited by pertussis toxin, supporting the involvement of a Gαi-coupled receptor. nih.gov
Conversely, in some cellular contexts, LTE4 has been shown to increase cAMP levels. In eosinophils, LTE4 was found to drive the generation of cAMP, a response typically associated with Gs-mediated pathways. nih.gov This led to an anti-inflammatory effect, inhibiting eosinophil degranulation. nih.gov This highlights the cell-type-specific nature of LTE4 signaling and the potential for it to engage different G protein subtypes to produce varied physiological outcomes.
A crucial downstream target of LTE4-activated GPCRs is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway plays a central role in regulating cell proliferation, differentiation, survival, and inflammation.
LTE4 has been shown to be a potent activator of ERK phosphorylation in various cell types, including human mast cells. nih.govnih.gov In the human mast cell line LAD2, LTE4 stimulation leads to the phosphorylation of MEK, ERK, p90RSK, and CREB. nih.gov Notably, LTE4-induced ERK activation can occur through pathways distinct from those activated by LTD4. For instance, LTE4-mediated ERK activation was found to be resistant to inhibitors of phosphoinositol 3-kinase (PI3K), unlike the LTD4-mediated response. nih.govnih.gov
The activation of ERK by LTE4 is critical for its ability to regulate gene expression and induce cellular responses. nih.gov Studies have shown that for LTE4 to act as a full functional agonist for CysLT1R-dependent gene expression, both sustained intracellular calcium mobilization and ERK activation are required. nih.govamazonaws.com The P2Y12 receptor has also been implicated in LTE4-induced ERK activation. nih.govrupress.org Expression of the P2Y12 receptor in Chinese hamster ovary (CHO) cells enabled LTE4 to activate ERK. nih.govrupress.org This suggests that LTE4 can utilize different receptors and signaling intermediates to converge on the ERK pathway, leading to its diverse biological effects.
The ultimate consequence of the intricate signaling cascades initiated by LTE4 is the modulation of gene expression, leading to changes in cellular function. LTE4 has been shown to significantly alter the expression of a wide array of genes involved in inflammation, remodeling, and mitogenic responses. researchgate.netresearchgate.net
In human bronchial epithelial cells, exposure to LTE4 resulted in the differential expression of hundreds of genes. researchgate.netresearchgate.net Gene ontology analysis revealed that these genes were associated with key biological processes such as cell proliferation and differentiation, cell adhesion, receptor activity, kinase activity, and arachidonic acid metabolism. researchgate.net For example, LTE4 up-regulated the expression of bone morphogenetic protein-4 and integrin beta-5 chain, while down-regulating nuclear factor NF-IL6 and fibulin-7. researchgate.net
Furthermore, LTE4-induced gene expression is often dependent on the specific signaling pathways activated. In human mast cells, LTE4-mediated up-regulation of cyclooxygenase-2 (COX-2) and subsequent generation of prostaglandin (B15479496) D2 (PGD2) were found to be dependent on the activation of the ERK pathway and the nuclear receptor PPARγ. nih.govnih.gov In human Th2 cells, LTE4 was shown to enhance the production of various cytokines, including IL-13, a key mediator of allergic inflammation. aai.org This effect was sensitive to montelukast, a CysLT1R antagonist, indicating the involvement of this receptor. aai.org The combination of LTE4 and PGD2 can synergistically enhance the production of a diverse range of inflammatory mediators from TH2 cells, including IL-22, IL-8, and GM-CSF. ox.ac.uk
Table 1: Selected Genes Regulated by Leukotriene E4(1-) in Human Bronchial Epithelial Cells
| Gene Category | Up-regulated Genes | Down-regulated Genes |
| Cell Proliferation & Differentiation | Inturned planar cell polarity protein, Bone morphogenetic protein-4 | Nuclear factor NF-IL6, Protein kinase D1 |
| Cell Adhesion | Integrin beta-5 chain | Spondin-2, Fibulin-7 |
| Kinase Activity | - | Protein kinase D1 |
| Receptor Activity | - | - |
| Arachidonic Acid Metabolism | - | - |
| Calcium Ion Binding | - | - |
| Nucleic Acid Binding | - | - |
| Other | Rap guanine (B1146940) nucleotide exchange factor-4 | - |
| Data derived from studies on human bronchial epithelial cells exposed to 50-100 nM LTE4. researchgate.net |
Activation of Extracellular Signal-Regulated Kinase (ERK) Pathways
Functional Agonism and Partial Agonism of Leukotriene E4(1-)
The concepts of functional agonism and partial agonism are crucial to understanding the complex pharmacology of LTE4. While LTE4 is often described as a weak agonist at the classical CysLT1 and CysLT2 receptors based on its lower binding affinity and potency in certain functional assays like calcium flux compared to LTC4 and LTD4, this does not fully capture its biological activity. capes.gov.br
In cells transfected with CysLT1R, LTE4 behaves as a weak agonist for calcium mobilization. capes.gov.br For CysLT2R-transfected cells, LTE4 exhibits only partial agonist activity. capes.gov.br However, in other cellular contexts and for different functional readouts, LTE4 can act as a full agonist. For instance, a study demonstrated that LTE4 is a full functional agonist for human CysLT1R-dependent gene expression in the LAD2 human mast cell line. nih.gov This potent activity was dependent on a high level of CysLT1R expression and sustained intracellular signaling. nih.gov
This highlights that the classification of LTE4 as a weak, partial, or full agonist is context-dependent, varying with the specific receptor, cell type, and the particular cellular response being measured. Its ability to induce potent in vivo effects, despite its lower affinity for classical CysLT receptors in some assays, has spurred the search for other receptors that may preferentially respond to LTE4. capes.gov.br
Receptor Cross-Talk and Heterodimerization within the CysLT Receptor Family
The signaling output of LTE4 is further complicated by the phenomena of receptor cross-talk and heterodimerization. GPCRs, including those in the CysLT receptor family, can interact with each other to form homodimers (two identical receptors) or heterodimers (two different receptors). These interactions can modulate receptor pharmacology, signaling, and trafficking.
Within the CysLT receptor family, there is evidence of cross-regulation. CysLT2R can negatively regulate CysLT1R signaling, potentially through the formation of receptor heterodimers. frontiersin.orgwjgnet.comfrontiersin.org This negative regulation has been observed in various cell types and may serve to fine-tune the cellular response to cysLTs.
Furthermore, there is evidence of cross-talk between cysLT receptors and other GPCR families. The P2Y12 receptor, an ADP receptor, has been shown to be required for LTE4-mediated pulmonary inflammation. nih.govrupress.org It is hypothesized that the P2Y12 receptor may form a complex with another receptor to recognize LTE4, as direct binding of LTE4 to P2Y12 has not been demonstrated. nih.govgrantome.com This suggests that the biological effects of LTE4 may be mediated by receptor complexes that are not simply the classical CysLT receptors. The requirement of P2Y12 for LTE4's actions could reflect an interaction with another receptor, such as the proposed LTE4-selective receptor GPR99. researchgate.net
Additionally, there is evidence of reciprocal ligand-mediated cross-talk between CysLT1R and the P2Y6 receptor, a UDP-selective receptor. aai.org This interaction appears to be crucial for mast cell survival and chemokine generation. aai.org This intricate network of receptor interactions adds another layer of complexity to the signaling mechanisms of LTE4, allowing for a highly regulated and context-specific cellular response.
Indirect Cellular and Molecular Interactions (e.g., Peroxisome Proliferator-Activated Receptor gamma)
Leukotriene E4 (LTE4), while a stable and abundant cysteinyl leukotriene, exhibits weak agonistic activity at the established G protein-coupled receptors (GPCRs) for cysteinyl leukotrienes (CysLTs). nih.govnih.gov However, emerging research has identified a distinct signaling pathway through which LTE4 exerts significant cellular effects by indirectly interacting with the nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.govcaymanchem.com This indirect interaction is crucial for understanding the unique physiological responses to LTE4, particularly in the context of allergic inflammation.
Studies have demonstrated that LTE4 does not directly bind to or activate PPARγ. caymanchem.comresearchgate.net Instead, it is proposed that LTE4 initiates a signaling cascade through a novel, yet to be fully characterized, MK571-sensitive GPCR. nih.govnih.gov This interaction is thought to trigger the intracellular synthesis of an endogenous PPARγ ligand, which in turn activates PPARγ and its downstream signaling pathways. caymanchem.com
In human mast cells, this LTE4-initiated pathway leads to a series of significant molecular events. nih.govnih.gov Activation of this pathway results in the phosphorylation of extracellular signal-regulated kinase (ERK), p90 ribosomal S6 kinase (p90RSK), and cyclic AMP-regulated-binding protein (CREB). nih.govnih.gov This cascade ultimately induces the expression of cyclooxygenase-2 (COX-2), leading to the generation and release of prostaglandin D2 (PGD2). nih.govnih.govcaymanchem.com
The pivotal role of PPARγ in this signaling cascade has been substantiated by experiments utilizing PPARγ antagonists and genetic knockdown techniques. nih.govnih.govcaymanchem.com The PPARγ inhibitor, GW9662, as well as the targeted knockdown of PPARγ, have been shown to effectively block LTE4-induced ERK phosphorylation, COX-2 expression, and subsequent PGD2 synthesis in mast cells. nih.govcaymanchem.com
Interestingly, while the CysLT1R antagonist MK571 can inhibit these LTE4-mediated effects, knockdown of the CysLT1 receptor itself does not prevent them. nih.govnih.gov This suggests the involvement of a distinct, LTE4-selective receptor that is sensitive to MK571. nih.govnih.gov This pathway underscores a sophisticated level of crosstalk between cell surface GPCR signaling and nuclear receptor activation, providing a mechanism for the unique pro-inflammatory actions of LTE4.
The following table summarizes the key research findings on the indirect interaction between Leukotriene E4(1-) and PPARγ:
| Cellular Context | Key Molecular Events Induced by LTE4(1-) | Effect of PPARγ Inhibition/Knockdown | Effect of CysLT Receptor Antagonists/Knockdown | Proposed Mechanism |
| Human Mast Cells (e.g., LAD2 cell line) | Phosphorylation of ERK, p90RSK, and CREB nih.govnih.gov | Blocks ERK phosphorylation, COX-2 expression, and PGD2 synthesis nih.govnih.govcaymanchem.com | MK571 (CysLT1R antagonist) inhibits effects nih.govnih.gov | LTE4(1-) activates a novel MK571-sensitive GPCR, leading to the synthesis of an endogenous PPARγ ligand, which then activates PPARγ-dependent signaling. nih.govcaymanchem.com |
| Upregulation of COX-2 expression nih.govnih.govcaymanchem.com | CysLT1R knockdown does not inhibit effects nih.govnih.gov | |||
| Generation of Prostaglandin D2 (PGD2) nih.govnih.govcaymanchem.com |
Cellular and Molecular Mechanisms of Leukotriene E4 1 in Inflammatory and Immune Processes
Modulation of Inflammatory Responses by Leukotriene E4(1-)
Leukotriene E4(1-) is a key player in the inflammatory cascade, contributing to hallmark features of allergic and inflammatory diseases. healthmatters.io Its multifaceted actions include altering vascular dynamics, contracting smooth muscle, stimulating mucus production, and recruiting immune cells to the site of inflammation. capes.gov.brersnet.org
Regulation of Vascular Permeability and Edema Formation
Leukotriene E4(1-) is a potent inducer of increased vascular permeability, leading to the formation of edema, a characteristic swelling observed in inflammatory responses. capes.gov.brersnet.orgresearchgate.net Studies in human skin have demonstrated that LTE4, along with LTC4 and LTD4, can provoke a wheal-and-flare response, indicative of increased leakage from blood vessels. capes.gov.br This effect is comparable in potency to its precursor molecules. nih.gov
The underlying mechanism involves the contraction of endothelial cells, particularly in the postcapillary venules. nih.gov Electron microscopy studies have revealed that LTE4 induces the formation of gaps between endothelial cells, causing them to bulge into the vessel lumen. nih.gov This action is similar to that of other inflammatory mediators like histamine (B1213489) and bradykinin. nih.gov Interestingly, research in mice lacking the classical cys-LT receptors (CysLT1 and CysLT2) has shown that LTE4 can still elicit a robust vascular leak, suggesting the involvement of a distinct, preferential receptor for LTE4 in this process. pnas.org In fact, in these double-deficient mice, LTE4 was found to be approximately 64-fold more potent at inducing this effect. pnas.org
Table 1: Research Findings on LTE4(1-) and Vascular Permeability
| Finding | Organism/Model | Key Outcome | Citation |
|---|---|---|---|
| LTE4 induces a dose-dependent wheal-and-flare response. | Human skin | Increased vascular permeability. | capes.gov.br |
| LTE4 causes contraction of endothelial cells in postcapillary venules. | Guinea pigs | Formation of endothelial gaps leading to leakage. | nih.gov |
| LTE4 potently induces vascular leak in mice lacking CysLT1 and CysLT2 receptors. | Mice | Suggests a distinct LTE4 receptor (CysLTER). | pnas.org |
| Cysteinyl-leukotrienes contribute to vasogenic edema around brain tumors. | Humans | Increased LTC4-like immunoreactivity found near tumors. | umich.edu |
Induction of Smooth Muscle Contraction
A cardinal feature of asthma is the constriction of airway smooth muscle, leading to bronchoconstriction, and leukotrienes are powerful mediators of this process. respiratory-therapy.comersnet.org While LTC4 and LTD4 are recognized as potent bronchoconstrictors, LTE4 also contributes significantly, albeit with a longer duration of action. ersnet.org In vitro studies on isolated human bronchial tissue have shown that LTE4 is equipotent to LTC4 and LTD4 in causing contraction. ersnet.org
The signaling pathways for cys-LT-induced smooth muscle contraction are complex. While an increase in intracellular calcium is a known mechanism for muscle contraction, studies with LTD4 suggest that a portion of the contractile response is independent of calcium and involves the activation of protein kinase C (PKC). atsjournals.orgresearchgate.net Furthermore, LTE4 has been shown to induce hyperresponsiveness of airway smooth muscle to other contractile stimuli like histamine. pnas.orgnih.gov This effect appears to be mediated by the secondary generation of cyclooxygenase products and may involve facilitation of cholinergic neurotransmission. pnas.orgnih.gov
Stimulation of Mucus Secretion
Excessive mucus secretion is another critical component of airway obstruction in diseases like asthma. ersnet.org The cysteinyl leukotrienes, including LTE4, are known stimulants of mucus production from human airway tissues. respiratory-therapy.comkcl.ac.ukersnet.org This action further contributes to the narrowing of the airways and the pathophysiology of respiratory diseases. While the direct mechanisms of LTE4 on mucus-secreting cells are part of the broader inflammatory response it orchestrates, it is a recognized contributor to this aspect of allergic inflammation. respiratory-therapy.comersnet.orgersnet.org
Chemoattraction and Influx of Immune Cells
Leukotriene E4(1-) plays a crucial role in orchestrating the inflammatory infiltrate by attracting various immune cells to the site of inflammation. frontiersin.org This chemoattraction is a key step in the amplification and perpetuation of the immune response.
Eosinophils are central players in allergic inflammation, and their recruitment to the airways is a hallmark of asthma. jiaci.org Leukotriene E4 is a known chemoattractant for eosinophils. kcl.ac.ukjiaci.org Inhalation of LTE4 by individuals with asthma leads to a significant increase in the number of eosinophils in the airway mucosa and sputum. ersnet.orgatsjournals.orgatsjournals.org Studies have shown that for the same degree of bronchoconstriction, inhaled LTE4 causes more tissue and airway eosinophilia than LTD4. atsjournals.org
The mechanisms for this recruitment are multifaceted. LTE4 can directly act as a chemotactic agent for eosinophils, although this effect is considered relatively modest. atsjournals.orgfrontiersin.org Other proposed mechanisms include the leukotriene-induced survival of eosinophils and the production of other eosinophil chemoattractants. atsjournals.org Research also indicates that LTE4 can stimulate eosinophils to release their granule proteins, further amplifying the inflammatory cascade. plos.org This process appears to be mediated, at least in part, through the CysLT1 receptor and involves the p38 signaling pathway. plos.org
Table 2: Research Findings on LTE4(1-) and Eosinophil Recruitment
| Finding | Organism/Model | Key Outcome | Citation |
|---|---|---|---|
| Inhaled LTE4 increases eosinophils in airway mucosa and sputum. | Humans (asthma) | LTE4 promotes eosinophilic airway inflammation. | atsjournals.orgnih.gov |
| LTE4 causes more airway eosinophilia than LTD4 for similar bronchoconstriction. | Humans (atopic asthma) | Suggests a specific role for LTE4 in eosinophil recruitment. | atsjournals.org |
| LTE4 has a direct, though small, chemotactic effect on peripheral blood eosinophils. | Human cells (in vitro) | Direct chemoattraction is one mechanism of recruitment. | atsjournals.org |
| LTE4 stimulates eosinophil degranulation via the p38 pathway. | Human cells (in vitro) | Amplifies the inflammatory response. | plos.org |
| Leukotriene B4 amplifies nematode-induced eosinophil accumulation. | Mice | Demonstrates broader leukotriene involvement in eosinophil responses. | rupress.org |
While eosinophils are the primary cell type associated with LTE4-mediated inflammation, neutrophils are also involved. Inhalation of LTE4 can lead to a lesser but still significant increase in neutrophils in bronchial mucosal biopsies. ersnet.org
Macrophage Phagocytosis and Activation
Leukotriene E4 (LTE4), as a stable cysteinyl leukotriene (cysLT), is implicated in the modulation of macrophage functions, which are critical for both innate and adaptive immunity. Macrophages themselves are a source of cysLTs, including the precursor to LTE4, leukotriene C4 (LTC4). nih.govtestcatalog.org The activation and phagocytic capacity of macrophages can be significantly influenced by these lipid mediators.
Research has demonstrated that cysLTs play a role in enhancing the phagocytic activity of macrophages. Studies on alveolar macrophages have shown that leukotrienes augment the phagocytosis of particles opsonized with immunoglobulin G (IgG). nih.gov This enhancement is specifically linked to Fc receptor-mediated phagocytosis and is dependent on the activation of protein kinase C (PKC). nih.gov While much of the initial research focused on leukotriene B4 (LTB4) and LTC4, subsequent studies have shown that leukotriene D4 (LTD4), the direct precursor of LTE4, potentiates phagocytosis in macrophages. nih.govresearchgate.net Specifically, LTD4 was found to significantly promote the phagocytosis of zymosan bioparticles in both RAW 264.7 macrophage cell lines and bone marrow-derived macrophages (BMDMs). nih.govresearchgate.net This effect is mediated through the CysLT1 receptor (CysLT1R), as it can be blocked by a specific antagonist. nih.govresearchgate.net Given that LTE4 is the stable end-metabolite of this pathway and also signals through cysLT receptors, it is a key player in these pro-inflammatory and phagocytic processes. testcatalog.orghmdb.ca
Furthermore, the activation of macrophages by cysLTs extends to the upregulation of receptors involved in lipid uptake, a process relevant to diseases like atherosclerosis. LTD4 has been shown to upregulate the expression of oxidized low-density lipoprotein receptor-1 (OLR1/LOX-1) and CD36 on macrophages, leading to enhanced uptake of oxidized LDL. nih.gov This points to a broader role for the LTC4/LTD4/LTE4 pathway in macrophage activation beyond simple pathogen clearance.
Dendritic Cell Chemotaxis and Trafficking
Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that are essential for initiating T-cell-mediated immune responses. The migration of DCs from peripheral tissues to draining lymph nodes is a critical step in this process, and evidence indicates that leukotriene E4(1-) and other cysLTs are important regulators of DC chemotaxis and trafficking.
DCs express CysLT1 receptors and possess the necessary enzymatic machinery to produce cysLTs themselves. frontiersin.orgfrontiersin.org Cysteinyl leukotrienes have been shown to be crucial for the mobilization of DCs from the skin and lungs to draining lymph nodes, a process that is also dependent on the chemokine receptor CCR7. frontiersin.orgaai.org Specifically, in vitro studies have demonstrated that LTD4 induces DC chemotaxis and enhances their migration in response to CCR7 ligands. frontiersin.org In vivo mouse models have confirmed that cysLTs, including LTC4 and LTD4, are essential for this CCR7-dependent mobilization of DCs. frontiersin.org
The trafficking of DCs is a key component of the inflammatory response in allergic diseases like asthma. Pretreatment of mild asthmatics with a CysLT1R antagonist was found to decrease the number of circulating myeloid dendritic cells, highlighting the significant role of cysLTs in DC trafficking in vivo. aai.org While many studies focus on LTD4 as the primary agonist for CysLT1R, LTE4 is the most stable of the cysLTs in biological fluids and is recognized as a key mediator in inflammatory sites. nih.govtestcatalog.org Therefore, LTE4 is understood to contribute significantly to the cysLT-driven trafficking of DCs that underpins the initiation of adaptive immune responses.
Influence on Pro-inflammatory Mediator Production (e.g., Prostaglandins, Chemokines, Nitric Oxide)
Leukotriene E4(1-) exerts a significant influence on the inflammatory milieu by stimulating the production of other pro-inflammatory mediators from various immune cells. This amplification of the inflammatory cascade is a key aspect of its biological function.
Prostaglandins: There is a complex interplay between the leukotriene and prostaglandin (B15479496) pathways, both of which are derived from arachidonic acid. Research has shown that LTE4 can induce the generation of prostaglandin D2 (PGD2) by human mast cells. nih.gov This is particularly relevant in the context of allergic inflammation where both mast cells and PGD2 are central players. Furthermore, studies have demonstrated a synergistic effect between LTE4 and PGD2 in activating TH2 cells, leading to exaggerated cytokine production. nih.govaai.orgresearchgate.netnih.gov
Chemokines: Cysteinyl leukotrienes are potent inducers of chemokine secretion, which are critical for recruiting other immune cells to the site of inflammation. CysLTs signaling through the CysLT1R can stimulate human monocytic cells to produce CCL2 (also known as MCP-1), a major chemokine responsible for attracting monocytes. aai.org Other studies have shown that cysLTs can induce the production of MIP-1α (CCL3) and MIP-1β (CCL4) from monocytes and macrophages. nih.govnih.govaai.org Specifically, LTD4 has been demonstrated to enhance the secretion of the chemokines MCP-1 and MIP-1β from macrophages. nih.govresearchgate.net As LTE4 is the final stable product in this pathway, it contributes to this chemokine-driven recruitment of inflammatory cells.
Nitric Oxide: The relationship between leukotrienes and nitric oxide (NO) is complex and appears to be regulatory. Some studies suggest that NO can inhibit the synthesis of leukotrienes. In a guinea pig lung model, inhibition of nitric oxide synthase (NOS) was found to enhance antigen-induced contractions and significantly increase the release of LTE4. nih.goversnet.org Conversely, other research indicates that LTB4 can induce NO synthesis in macrophages during infection. asm.org Another study found that nasal blockage induced by cysLTs is partly due to the dilatation of blood vessels, a process that can be mediated by NO produced following CysLT1 receptor activation. hmdb.cahmdb.ca This suggests a feedback loop where NO may modulate the production of cysLTs, while cysLTs can, in some contexts, influence NO production.
Table 1: Influence of Cysteinyl Leukotrienes on Pro-inflammatory Mediator Production
| Mediator Class | Specific Mediator | Effect of CysLTs (LTD4/LTE4) | Target Cell | Reference |
|---|---|---|---|---|
| Prostaglandins | Prostaglandin D2 (PGD2) | Induction of generation | Mast Cells | nih.gov |
| Chemokines | CCL2 (MCP-1) | Increased production | Monocytic cells | aai.org |
| CCL3 (MIP-1α) | Increased production | Monocytes/Macrophages | nih.gov | |
| CCL4 (MIP-1β) | Increased production | Monocytes/Macrophages | nih.govnih.gov | |
| Nitric Oxide | Nitric Oxide (NO) | Release of LTE4 is enhanced when NO synthesis is inhibited | Lung Parenchyma | nih.gov |
| Nitric Oxide (NO) | CysLTs can induce NO-mediated vasodilation | Nasal Mucosa | hmdb.cahmdb.ca |
Immunomodulatory Roles of Leukotriene E4(1-)
Shaping T Helper Cell Differentiation and Function (e.g., Th2 Responses)
Leukotriene E4(1-) plays a significant role in modulating adaptive immunity, particularly by shaping the differentiation and function of T helper (Th) cells. Its most prominent effects are observed in the context of Th2-mediated immune responses, which are characteristic of allergic diseases and parasitic infections.
A pivotal finding is that LTE4 directly activates human Th2 cells, priming them for exaggerated pro-inflammatory cytokine production. nih.govaai.org While LTE4 alone can stimulate some cytokine production from Th2 cells, its effect is dramatically amplified when combined with prostaglandin D2 (PGD2), another key lipid mediator of allergic inflammation. nih.govaai.orgresearchgate.net This synergy between LTE4 and PGD2 results in a greater-than-additive enhancement of Th2 cytokine release, including the canonical Th2 cytokines IL-5 and IL-13, as well as other inflammatory mediators like IL-8 and GM-CSF. researchgate.netnih.gov This effect is mediated through a montelukast-sensitive receptor, implicating the CysLT1 receptor in this process. aai.orgresearchgate.net
The combination of PGD2 and LTE4 has been shown to alter the transcription of a wide array of genes in Th2 cells, promoting diverse functions such as cell adhesion, migration, and survival, in addition to cytokine production. researchgate.netnih.gov These findings reveal that LTE4 is not just a bronchoconstrictor but a significant pro-inflammatory immunomodulator that has a profound impact on T cell function, amplifying the Th2 response. aai.org This positions LTE4 as a key driver of the chronic inflammation seen in allergic conditions like asthma.
Table 2: Effect of LTE4 and PGD2 on Th2 Cell Cytokine Production
| Stimulant | Cytokine Measured | Effect | Note | Reference |
|---|---|---|---|---|
| PGD2 | IL-5, IL-13 | Concentration-dependent production | - | nih.govaai.org |
| LTE4 | IL-5, IL-13 | Stimulated production (less active than PGD2) | - | nih.govaai.org |
| LTE4 + PGD2 | IL-5, IL-13 | Synergistic/greater-than-additive enhancement | LTE4 was most effective cysLT | nih.govaai.orgresearchgate.net |
| LTE4 + PGD2 | IL-8, GM-CSF | Marked induction of production | Non-classical Th2 mediators | researchgate.netnih.gov |
Regulation of B Lymphocyte Activation and Immunoglobulin Production
Cysteinyl leukotrienes, including the stable metabolite LTE4, also exert regulatory effects on B lymphocytes, the cells responsible for producing antibodies (immunoglobulins). ispub.com This function links the lipid mediators of innate inflammation directly to the humoral arm of the adaptive immune system.
Studies have shown that human B lymphocytes express the CysLT1 receptor, and its expression can be enhanced upon B-cell activation, for example, through CD40 engagement and in the presence of IL-4. aai.org This upregulation of the receptor makes the B cells more responsive to cysLTs. Research focusing on LTD4 demonstrated that it enhances the production of Immunoglobulin E (IgE) and Immunoglobulin G (IgG) from human B lymphocytes that have been activated by CD40 and IL-4. aai.org The concentrations of LTD4 required for this effect were in the picomolar range, indicating a high potency. aai.org
Given that LTE4 is a ligand for cysLT receptors and is present at sites of allergic inflammation, these findings strongly suggest that it contributes to the enhanced production of immunoglobulins, particularly IgE, which is central to the pathophysiology of allergic reactions. aai.org While LTB4 has been shown in some systems to suppress polyclonal immunoglobulin production, the cysteinyl leukotrienes appear to have a distinct, enhancing role. nih.govpnas.org This provides a mechanism by which cysLTs generated during an initial allergic response can directly act on B cells to promote the production of antibodies that fuel further allergic processes. aai.org
Enhancement of Antimicrobial Peptide Release
Antimicrobial peptides (AMPs) are crucial components of the innate immune system, providing a first line of defense against a broad spectrum of pathogens. Emerging evidence suggests a complex interplay between leukotrienes and the production and release of these peptides.
While direct studies on LTE4's ability to induce AMPs are limited, research on the related leukotriene, LTB4, has shown that it can stimulate the production and release of AMPs. LTB4 has been found to induce the release of the human cathelicidin (B612621) LL-37 from neutrophils. nih.gov Furthermore, in mouse models of influenza A infection, LTB4 administration led to the upregulated presence of antimicrobial peptides such as β-defensin-3 and the mouse cathelicidin-related antimicrobial peptide (CRAMP). nih.gov LTB4 is also required for defensin (B1577277) production during various infections.
Interestingly, a feedback loop appears to exist, as the antimicrobial peptide LL-37 has been shown to induce the synthesis and release of cysteinyl leukotrienes from human eosinophils. LL-37 triggers this release via the formyl peptide receptor-2 (FPR-2). This reciprocal relationship, where LTB4 stimulates AMP release and AMPs stimulate cysLT synthesis, suggests a coordinated and amplified innate immune response. Although direct evidence for LTE4 is still being established, its presence in inflammatory exudates alongside other leukotrienes and AMPs points to its likely involvement in this critical host defense mechanism.
Involvement in Host Defense Mechanisms against Pathogens (e.g., Protozoa, Helminths)
Leukotrienes (LTs) are potent lipid mediators that play a significant role in modulating host defense mechanisms against various pathogens, including protozoa and helminths. nih.gov Their involvement spans the orchestration of inflammatory responses, direct cytotoxicity to parasites, and the recruitment and activation of key immune cells. nih.gov While much of the research focuses on the broader class of cysteinyl leukotrienes (CysLTs)—which includes leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4)—and leukotriene B4 (LTB4), the stable nature of LTE4 makes its measurement a key indicator of CysLT production during these immune responses. nih.goversnet.org
Infections with protozoan parasites such as Leishmania spp., Trypanosoma cruzi, and Toxoplasma gondii trigger host immune responses where leukotrienes are key players. nih.gov Protective immunity against these intracellular parasites is primarily mediated by T helper 1 (Th1) responses, and LTB4 has been shown to induce the production of Th1 cytokines like interferon-gamma (IFN-γ). nih.gov Both LTB4 and LTD4 can enhance the ability of macrophages to kill parasites. nih.gov Some parasites, however, can modulate the host leukotriene pathways to their advantage. For instance, mixed lysates from the salivary glands of Lutzomyia longipalpis, the sandfly vector for Leishmania, can increase cutaneous lesions and parasite loads in an IL-4-dependent manner, a cytokine environment where CysLTs are also active. nih.gov
The defense against helminth infections is strongly characterized by a T helper 2 (Th2) immune response, involving cytokines like IL-4, IL-5, and IL-13, and the recruitment of mast cells, basophils, and eosinophils. researchgate.netfrontiersin.org Leukotrienes are deeply integrated into this response. nih.gov During infections with nematodes like Trichinella spiralis, an increased production of LTB4 and LTC4 is associated with the rapid expulsion of the worms. nih.gov LTC4 contributes by causing smooth muscle contraction and increasing vascular permeability, while LTB4 recruits and activates inflammatory cells like eosinophils. nih.gov In the context of intestinal helminth infections, such as with Nippostrongylus brasiliensis, enteric tuft cells sense the parasite and release IL-25 and leukotrienes, which in turn activate type 2 innate lymphoid cells (ILC2s). nih.gov The absence of leukotriene synthesis in these tuft cells leads to delayed parasite clearance, highlighting their critical role. nih.govrupress.org While eosinophils are a hallmark of helminth infections and are known to release CysLTs, their direct role in worm expulsion can be complex and may not always be indispensable. mdpi.com
| Pathogen Type | Specific Pathogen (Model) | Role of Leukotrienes (including LTE4 as a CysLT) | Key Research Finding | Citation |
|---|---|---|---|---|
| Protozoa | Leishmania spp. | Modulation of Th1/Th2 balance. | Increased LTC4 production is associated with the development of a Th2 immune response in susceptible mouse strains. | nih.gov |
| Protozoa | Toxoplasma gondii | Mast cell-mediated cytotoxicity. | Leukotrienes are important for mast cell-mediated killing of T. gondii. | nii.ac.jp |
| Helminth | Trichinella spiralis (Rat model) | Promotion of worm expulsion. | Increased production of LTB4 and LTC4 in gut homogenates is associated with rapid parasite expulsion. | nih.gov |
| Helminth | Strongyloides stercoralis (Murine model) | Control of parasite burden. | LTB4 contributes to parasite elimination by regulating IL-5 production, which is crucial for eosinophil accumulation. | nih.gov |
| Helminth | Nippostrongylus brasiliensis (Murine model) | Initiation of type 2 immunity. | Tuft cells produce leukotrienes that activate ILC2s, and absence of this synthesis delays parasite expulsion. | nih.govrupress.org |
| Helminth | Schistosoma mansoni | Inflammatory cell activation and cytotoxicity. | LTB4 enhances the ability of neutrophils and eosinophils to kill schistosomula. Eosinophils release LTC4 after adhering to IgE-coated schistosomula. | nih.govnii.ac.jp |
Role of Leukotriene E4(1-) in Specific Research Models of Disease Pathophysiology
Respiratory Inflammatory Models (e.g., Bronchial Hyperresponsiveness, Pulmonary Eosinophilia)
Leukotriene E4 (LTE4) is a key mediator in the pathophysiology of bronchial asthma, contributing significantly to its principal features, including bronchoconstriction, airway hyperresponsiveness (AHR), and eosinophilic inflammation. ersnet.orgnih.gov As the most stable of the CysLTs, LTE4 can exert prolonged effects at the site of inflammation. nih.gov
In various research models, LTE4 has demonstrated unique and potent activities. Inhalation of LTE4 by subjects with asthma causes a significant decrease in specific airway conductance. nih.gov Notably, following LTE4 inhalation, there is a time-dependent enhancement of airway responsiveness to histamine, a hallmark of AHR, which can persist for hours. nih.gov This effect is not observed to the same extent with other bronchoconstrictors like methacholine, suggesting a specific role for LTE4 in perpetuating AHR. nih.gov
A crucial aspect of LTE4's function is its ability to induce eosinophil recruitment to the airways. Inhalation of LTE4 in patients with mild asthma has been shown to double the number of eosinophils in the airway mucosa. nih.gov This LTE4-induced airway eosinophilia can be persistent and may create an amplification loop for further eosinophil recruitment. nih.gov Studies have found that urinary LTE4 concentrations are significantly higher in patients with eosinophilic pneumonia during acute exacerbations compared to asthmatic patients or healthy controls, and these levels correlate with eosinophil activation markers like eosinophil-derived neurotoxin (EDN). nih.goversnet.org Furthermore, in aspirin-exacerbated respiratory disease (AERD), a condition characterized by CysLT overproduction and eosinophilia, LTE4 is implicated in persistent inflammation and bronchoconstriction. plos.org Transforming growth factor beta 1 (TGF-β1) can enhance LTE4 production from eosinophils, which in turn induces eosinophil degranulation. plos.org
| Research Model | Key Parameter Studied | Major Finding Regarding Leukotriene E4(1-) | Citation |
|---|---|---|---|
| Human subjects with asthma | Bronchial Hyperresponsiveness | Inhaled LTE4 enhances airway responsiveness to histamine in a time-dependent manner, an effect not seen in normal subjects. | nih.gov |
| Patients with mild asthma | Pulmonary Eosinophilia | Inhalation of LTE4 doubles the number of eosinophils in the airway mucosa. This effect persists but is reversed by a CysLT1 receptor antagonist. | nih.gov |
| Patients with eosinophilic pneumonia (EP) | Urinary LTE4 Levels | Urinary LTE4 concentrations are significantly elevated during acute exacerbations of EP and correlate with disease severity markers. | nih.goversnet.org |
| Aspirin-Exacerbated Respiratory Disease (AERD) model | Eosinophil Activation | TGF-β1 enhances LTE4 production by eosinophils, which then induces eosinophil degranulation, suggesting a pathogenic loop. | plos.org |
| Murine model of pulmonary inflammation | LTE4 Signaling Pathway | LTE4-mediated pulmonary inflammation remains intact in mice lacking CysLT1 and CysLT2 receptors, suggesting the involvement of an alternative receptor, potentially P2Y12. | kcl.ac.uk |
Neuroinflammation and Brain Aging Models
Emerging research has identified the leukotriene signaling pathway as a significant contributor to neuroinflammatory processes, brain aging, and the pathogenesis of neurodegenerative diseases. researchgate.netfrontiersin.orgmdpi.com While the brain in a healthy state produces minimal leukotrienes, their synthesis is enhanced following injury or in disease states, contributing to a state of chronic neuroinflammation. frontiersin.org Leukotrienes are increasingly recognized as a potential therapeutic target to ameliorate cognitive dysfunction associated with aging and disease. frontiersin.org
Studies in animal models have shown that levels of leukotrienes and the expression of key enzymes in their synthesis pathway, such as 5-lipoxygenase (5-LOX) and 5-lipoxygenase-activating protein (FLAP), are increased in the aging brain. researchgate.netfrontiersin.org This upregulation is particularly noted in microglia, the brain's resident immune cells. frontiersin.org In aged rats, an increased number of 5-LOX-expressing microglia correlates with poorer cognitive performance, suggesting that the leukotriene system contributes to age-related cognitive decline. frontiersin.orgnih.gov CysLTs can induce and sustain the activation of microglia and astrocytes, which are key players in neuroinflammation. frontiersin.org For instance, leukotriene D4 (LTD4) has been shown to activate microglia via CysLT1R. researchgate.netmdpi.com This activation can lead to the release of pro-inflammatory cytokines like TNF-α and IL-1β, disruption of the blood-brain barrier (BBB), and neuronal damage. researchgate.netfrontiersin.org
In models of specific neurodegenerative diseases like Alzheimer's disease (AD), the leukotriene pathway is also implicated. Inhibition of this pathway in AD mouse models has been shown to reduce neuroinflammation, restore learning and memory, and decrease AD-related pathology. frontiersin.org Similarly, in models of Gulf War Illness, which is associated with chronic neuroinflammation and cognitive impairment, there is an increased expression of 5-LOX and elevated levels of CysLTs in the brain. frontiersin.org
| Research Model | Focus of Study | Key Finding Related to Leukotriene Pathway | Citation |
|---|---|---|---|
| Aged rats | Cognitive Aging | Expression of 5-Lox is increased in the brains of aged rats, with the highest levels in cognitively impaired animals. Higher numbers of 5-Lox-positive microglia correlate with lower cognitive scores. | frontiersin.orgnih.gov |
| 5xFAD transgenic mouse model of Alzheimer's Disease (AD) | Neuroinflammation in AD | Leukotriene receptor antagonists modulate microglia phenotypes, reduce infiltration of CD8+ T-cells, and improve cognitive functions. | |
| Rat model of Gulf War Illness (GWI) | Chronic Neuroinflammation | Animals with chronic GWI show increased expression of 5-LOX and elevated levels of CysLTs in the hippocampus and cerebral cortex, mediating persistent neuroinflammation. | frontiersin.org |
| Mouse microglial BV2 cell line | Microglial Activation | LTD4-induced microglial activation is mediated via the CysLT1R, leading to the expression of pro-inflammatory cytokines. | researchgate.netmdpi.com |
| Rat model of cerebral ischemia | Ischemic Brain Injury | Genetic variants in the leukotriene synthesis pathway are associated with an increased risk of stroke. CysLT receptor antagonists show neuroprotective effects. | nih.gov |
Advanced Methodologies for Leukotriene E4 1 Research and Quantification
Analytical Techniques for Precise Quantification of Leukotriene E4(1-)
The accurate measurement of leukotriene E4 (LTE4), the stable end-metabolite of the cysteinyl leukotriene pathway, is crucial for its use as a biomarker in various pathological conditions. researchgate.netresearchgate.net Due to its low endogenous concentrations in biological fluids like plasma and urine, highly sensitive and specific analytical methods are required. nih.govspringernature.com Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and enzyme immunoassay (EIA) have been developed and refined to meet this analytical challenge. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for the quantification of eicosanoids, including LTE4, due to its high sensitivity and specificity. springernature.commdpi.com This method allows for the reliable measurement of LTE4 in complex biological matrices such as urine and plasma. nih.govnih.gov The use of tandem MS/MS instruments, often in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) modes, enables the simultaneous analysis of multiple analytes with high selectivity. mdpi.comnih.govcreative-proteomics.com
The low basal concentrations of LTE4 in human plasma (typically <20 pg/mL) present a significant analytical hurdle. nih.gov To overcome this, highly sensitive assays have been developed, often employing Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS). nih.govresearchgate.net These advanced systems offer improved chromatographic resolution and speed over traditional HPLC. mdpi.com
One such method achieved a lower limit of detection (LOD) of approximately 9 pg and demonstrated linearity over a wide concentration range. researchgate.net Another highly sensitive UPLC-MS/MS method reported a detection limit of less than 1 pg/mL in plasma, which is well below typical basal levels. nih.govresearchgate.net This was accomplished by combining large volume sample injection with UPLC separation and highly sensitive negative-ion electrospray tandem mass spectrometry. nih.govresearchgate.net The method proved to be reproducible, accurate, and linear between 1 and 120 pg/mL for plasma LTE4. nih.govresearchgate.net For urinary LTE4, LC-MS/MS methods have been developed that are rapid and linear from 5 to 500 pg/mL. nih.govnih.gov
Table 1: Performance Characteristics of High-Sensitivity LC-MS/MS Assays for Leukotriene E4(1-)
| Parameter | Plasma Assay nih.govresearchgate.net | Urine Assay nih.govnih.gov | Urine Assay researchgate.net |
| Instrumentation | UPLC-MS/MS | LC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | < 1 pg/mL | Not Reported | Not Reported |
| Lower Limit of Quantitation (LLOQ) | 1 pg/mL | 5 pg/mL | 15 pg/mL |
| Linearity Range | 1 - 120 pg/mL | 5 - 500 pg/mL | 9.8 - 5000 pg/mL |
| Matrix | Plasma | Urine | Urine |
| Key Features | Large volume injection, anion-exchange SPE | On-line enrichment, column-switching | C18 SPE, strict pH control |
A major challenge in LC-MS/MS analysis, particularly with electrospray ionization (ESI), is the phenomenon of ion suppression. longdom.orgwikipedia.org This occurs when components in the biological matrix co-elute with the analyte of interest, interfering with the ionization process and reducing the analyte's signal. longdom.orgnih.gov Phospholipids are a common cause of ion suppression in biological samples like plasma. envirotech-online.com
Several strategies are employed to mitigate these matrix effects:
Chromatographic Separation: Optimizing the HPLC gradient can help separate LTE4 from closely eluting endogenous contaminants that cause ion suppression. nih.gov
Sample Preparation: The most effective approach is to remove interfering matrix components before analysis. longdom.orgupf.edu Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to clean up the sample. longdom.orgnih.gov
Column-Switching Techniques: An on-line extraction strategy using a trapping or enrichment column can concentrate the analyte while washing away salts and other contaminants that interfere with ionization. nih.gov Washing the trapping column can further reduce ion suppression. nih.gov
Internal Standards: The use of a stable isotope-labeled internal standard, such as deuterated LTE4 (e.g., LTE4-d3 or LTE4-d5), is crucial. researchgate.netnih.govconcordia.ca These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification by maintaining a consistent analyte-to-internal-standard ratio. longdom.org
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples helps to compensate for matrix effects. longdom.org
A study on urinary LTE4 found that significant ion suppression was observed before the HPLC method was optimized. nih.gov By adjusting the mobile phase and washing the trapping column, this interference was effectively reduced. nih.gov In another study, matrix effects for LTE4-d5 in nine different urine lots ranged from 87% to 126%, indicating that while some matrix effects were present in individual samples, they were manageable. concordia.ca
Solid Phase Extraction (SPE) is a widely used sample preparation technique to isolate and concentrate LTE4 from complex biological matrices like urine and plasma, thereby improving the sensitivity and robustness of the assay. researchgate.netresearchgate.netajptr.com The process involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. ajptr.com Interfering substances are then washed away, and the purified analyte is eluted with a solvent. ajptr.com
Different types of SPE sorbents have been successfully used for LTE4 purification:
Mixed-Mode Anion-Exchange: For plasma samples with very low LTE4 concentrations, a mixed-mode strong anion-exchange SPE has been used to purify and enrich the analyte from large sample volumes. nih.govresearchgate.net
Immunoaffinity Sorbent: Some methods utilize affinity sorbents or columns, which use antibodies to selectively capture cysteinyl leukotrienes, providing high purity and recovery. nih.govnovamedline.com
The choice of SPE sorbent and protocol is critical. For instance, while C18 SPE is effective for urine, it was found that for EIA analysis, impurities in urine could co-elute with LTE4, necessitating the use of higher purity affinity columns. novamedline.com A study comparing different SPE sorbents for urinary LTE4 and another biomarker selected C18 based on analyte recovery and minimal extraction of interferences. concordia.ca This study also found that a separate SPE elution strategy for the two analytes was best to minimize background signal and improve the detection limits for LTE4. concordia.ca
Table 2: Comparison of Solid Phase Extraction (SPE) Methods for Leukotriene E4(1-)
| SPE Sorbent | Matrix | Key Findings | Reference |
| Empore C18 Disks | Urine | Overall extraction recovery was 72%. researchgate.net | researchgate.net |
| C18 Cartridge | Urine | Used for purification after acidification of urine sample. researchgate.net | researchgate.net |
| Anion-Exchange Mixed Mode | Plasma | Enabled purification and enrichment from large sample volumes, achieving a detection limit of <1 pg/mL. nih.govresearchgate.net | nih.govresearchgate.net |
| Reversed-Phase C18 | Urine | Selected over mixed-mode sorbents based on recovery and interference removal. Separate elution improved LTE4 detection limits. concordia.ca | concordia.ca |
| Affinity Sorbent | Urine | Recommended over C18 SPE for EIA analysis to avoid co-elution of impurities. novamedline.com | novamedline.com |
Strategies for Mitigating Ion Suppression in Complex Matrices
Enzyme Immunoassay (EIA) Techniques and Their Validation
Enzyme immunoassay (EIA) is an antibody-based method used for the quantification of LTE4. nih.govnih.gov These assays are based on the principle of competition between unlabeled LTE4 in the sample and a fixed amount of enzyme-labeled LTE4 (tracer) for a limited number of antibody binding sites. psu.edu The amount of tracer that binds to the antibody is inversely proportional to the concentration of LTE4 in the sample.
EIA kits are commercially available and have been used to measure LTE4 in various biological samples, including unextracted urine. nih.govpsu.edupubcompare.ai However, critics of immunoassays raise concerns about potential sample loss during preparation and cross-reactivity of the antibody, which could lead to inaccurate results. nih.gov Therefore, validation of EIA methods is critical.
Validation is often performed by comparing EIA results with those obtained from a more specific and accurate method like LC-MS/MS or HPLC. nih.govnih.gov
One study found an excellent agreement between EIA measurements in crude urine samples and those obtained after purification with SPE and separation by reversed-phase HPLC. nih.gov
Another comparison showed that while LC-MS/MS and a commercial EIA kit displayed correlation when analyzing ex vivo stimulated blood samples for a related leukotriene, this correlation was lost in untreated plasma. researchgate.net
Research has indicated that LC-MS/MS methods are generally more accurate and precise than EIA for urinary LTE4 quantification. nih.govnih.gov Studies comparing EIA and LC-MS/MS for other eicosanoids have also found that EIA can show inflated levels and higher variability. mdpi.com
Despite some limitations, the direct EIA of serially diluted urine samples, when combined with random validation by HPLC, has been found to be a good index of in vivo leukotriene production. nih.gov
Integration of High-Performance Liquid Chromatography (HPLC) in Analytical Workflows
High-Performance Liquid Chromatography (HPLC) is a fundamental tool in the analysis of LTE4 and other eicosanoids. springernature.comnih.gov It is used not only as a separation technique coupled with mass spectrometry (LC-MS/MS) but also as a purification step in other analytical workflows. nih.govnih.govnih.gov
The primary role of HPLC is to separate LTE4 from other structurally similar compounds, isomers, and interfering substances present in biological extracts. nih.govresearchgate.net Reversed-phase HPLC, typically using C8 or C18 columns, is the most common mode of separation. mdpi.comnih.gov
Pre-analytical Purification: HPLC can be used to purify urinary LTE4 prior to quantification by immunoassay. nih.govnih.gov This two-step approach enhances the specificity of the immunoassay measurement. A method using immunofiltration for purification validated its results by comparison with samples measured after HPLC purification, showing a correlation (r² = 0.72). nih.gov
Column-Switching Systems: Sophisticated column-switching techniques, sometimes referred to as BIO-FAST HPLC, use a pre-column (e.g., C8) for initial extraction and clean-up of each sample before the analytical separation on a second column (e.g., C18). nih.gov This allows for the direct injection of complex samples like urine, concentrating the analyte and removing salts and other contaminants. springernature.comnih.gov
Separation of Isomers: The separation of peptido-leukotrienes (LTC4, LTD4, and LTE4) from other arachidonic acid metabolites can be achieved using a ternary gradient on a non-end-capped octadecylsilyl silica (B1680970) column. nih.gov
The integration of HPLC ensures that the quantification of LTE4 is not confounded by other eicosanoids or matrix components, leading to more accurate and reliable research findings. nih.govcore.ac.uk
Sample Collection and Processing for Leukotriene E4(1-) Analysis
Accurate quantification of Leukotriene E4 (LTE4) is crucial for understanding its role in various physiological and pathological processes. This section details the methodologies for collecting and processing different biological samples for LTE4 analysis.
Analysis of Plasma and Urine Samples
LTE4 is the most stable of the cysteinyl leukotrienes (cysLTs) and can be measured in both plasma and urine, though its levels and the required sample handling differ significantly between these two fluids. wikipedia.org
Plasma Analysis: The metabolism of Leukotriene C4 (LTC4) in plasma is rapid, leading to very low levels of LTE4, typically less than 2 pg/ml. novamedline.com Due to these low concentrations, sensitive analytical methods are required.
Collection: Plasma samples should be collected in vacutainers containing anticoagulants such as sodium heparin, EDTA, or sodium citrate. novamedline.com
Processing and Storage: Samples should be assayed immediately after collection. If immediate analysis is not possible, they must be stored at -80°C. novamedline.com For analysis using enzyme immunoassay (EIA), samples must be free of organic solvents. novamedline.com Solid-phase extraction (SPE) is often necessary for plasma samples to purify and concentrate the analyte before EIA. cdnsciencepub.com
Analytical Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme immunoassay (EIA) are common methods for quantifying plasma LTE4. novamedline.comcdnsciencepub.com EIA kits typically have a detection limit of around 25 pg/ml. novamedline.com
Urine Analysis: Urinary LTE4 is considered a reliable biomarker of total body cysLT production. researchgate.netmayocliniclabs.com It is the final and most stable metabolite of the cysLT pathway, making it the predominant cysLT found in urine. wikipedia.org
Collection: Both random and 24-hour urine collections can be used. For 24-hour collections, the urine should be refrigerated during the collection period and started within a few hours of symptom onset for optimal results. aruplab.comuw.edu A total volume of over 300 mL is often required for 24-hour collections. aruplab.com
Processing and Storage: From a well-mixed 24-hour collection, a 5 mL aliquot is typically transferred to a transport tube. aruplab.com For long-term storage and transport, samples are frozen, often at -20°C or on dry ice. uw.eduwardelab.com Samples are stable for about 24 hours at room temperature, one week when refrigerated, and up to 28 days when frozen. aruplab.comaruplab.com
Analytical Methods: LC-MS/MS is a frequently used method for urinary LTE4 quantification. aruplab.comwardelab.com EIA can also be used, and for urine samples, extraction may not be necessary. cdnsciencepub.com Results are often normalized to urinary creatinine (B1669602) concentrations to account for variations in urine dilution, with a common reference range being less than or equal to 104 pg/mg creatinine. uw.edu
| Sample Type | Collection | Processing | Storage | Common Analytical Methods |
|---|---|---|---|---|
| Plasma | Vacutainers with anticoagulants (heparin, EDTA, citrate). novamedline.com | Immediate assay or purification via solid-phase extraction (SPE). novamedline.comcdnsciencepub.com | -80°C if not assayed immediately. novamedline.com | LC-MS/MS, Enzyme Immunoassay (EIA). novamedline.comcdnsciencepub.com |
| Urine (24-hour) | Refrigerate during collection; start within hours of symptom onset. aruplab.comuw.edu | Mix well, aliquot 5 mL. aruplab.com | Frozen (-20°C or dry ice). uw.eduwardelab.com Stable for 28 days. aruplab.comaruplab.com | LC-MS/MS, EIA (often without extraction). cdnsciencepub.comaruplab.comwardelab.com |
| Urine (Random) | Standard urine collection. aruplab.com | Transfer 5 mL to a transport tube. aruplab.com | Frozen. aruplab.com Stable for 28 days. aruplab.com | LC-MS/MS. aruplab.com |
Collection and Analysis of Exhaled Breath Condensate (EBC)
Exhaled breath condensate (EBC) offers a non-invasive method to assess airway inflammation by measuring mediators like LTE4. researchgate.net
Collection: EBC is collected by having a subject breathe normally into a cooling device, which condenses the water vapor in their exhaled breath.
Analysis: Gas chromatography/mass spectrometry (GC/MS) and LC-ESI-MS/MS are highly sensitive methods used to measure LTE4 in EBC. capes.gov.brresearchgate.netnih.gov Studies have shown that LTE4 is detectable in all EBC samples from both asthmatic and healthy individuals. capes.gov.br Research has found significantly higher levels of LTE4 in the EBC of children and adults with asthma compared to healthy controls. capes.gov.brnih.gov For instance, one study reported median exhaled LTE4 concentrations in asthmatic adults and children were increased 1.8-fold and 1.3-fold, respectively, compared to healthy subjects. capes.gov.br Another study in children with mild asthma found EBC LTE4 levels of 5.69 ± 9.62 pg/20 min compared to 0.74 ± 0.79 pg/20 min in nonasthmatic controls. nih.gov
Utility of Leukotriene E4(1-) as a Biomarker in Mechanistic and Pre-clinical Research
LTE4's stability and accumulation in biological fluids make it a valuable biomarker for investigating the role of the cysLT pathway in various diseases. wikipedia.org
Indicator of CysLT Production: Urinary LTE4 is a sensitive and non-invasive marker of total-body cysLT production. researchgate.net Its measurement is used to monitor exposure to triggers and as a marker of susceptibility to treatment with leukotriene receptor antagonists. researchgate.net
Pre-clinical Models: In pre-clinical research, LTE4 has been shown to induce vascular leakage by causing endothelial cell contraction in postcapillary venules, a key event in inflammation. nih.govnih.gov Studies in guinea pigs demonstrated that subcutaneous injection of LTE4 caused intense venular labeling, indicating increased vascular permeability. nih.gov
Disease Association: Elevated urinary LTE4 levels are associated with several respiratory conditions, including asthma, chronic rhinosinusitis (CRS), and aspirin-exacerbated respiratory disease (AERD). wikipedia.orgresearchgate.net In fact, urinary LTE4 is considered a reliable and clinically relevant biomarker for these conditions, helping to endotype patients and predict disease severity. researchgate.netresearchgate.net For example, in a study of an oral LTC4 synthase inhibitor, urinary LTE4 was used as a pharmacodynamic biomarker to assess the drug's mechanism of action. bmj.com
| Research Area | Finding | Significance |
|---|---|---|
| Inflammatory Mechanisms | LTE4 induces vascular leakage via endothelial cell contraction. nih.govnih.gov | Provides a mechanism for LTE4's role in inflammation. |
| Respiratory Diseases | Elevated urinary LTE4 is found in asthma, CRS, and AERD. wikipedia.orgresearchgate.net | Serves as a diagnostic and severity biomarker. |
| Pharmacodynamics | Urinary LTE4 levels are used to measure the effect of LTC4 synthase inhibitors. bmj.com | Acts as a proof-of-mechanism biomarker in clinical trials. |
Molecular Biology Techniques in Receptor and Signaling Studies
Understanding the receptors and signaling pathways activated by LTE4 is crucial for developing targeted therapies. Molecular biology techniques have been instrumental in this area.
Gene Expression Analysis (e.g., Transcriptomics, Quantitative PCR)
Gene expression studies have been pivotal in identifying the receptors and downstream targets of LTE4.
Transcriptomics (Microarray and RNA-seq): Comparative transcriptome analysis of human mast cell lines (LAD2 and LUVA) that respond differently to LTE4 helped identify the cysteinyl leukotriene receptor 1 (CysLT1) as a key receptor for LTE4-induced responses. researchgate.netnih.gov In another study, microarray analysis of human coronary artery smooth muscle cells stimulated with LTC4 (the precursor to LTE4) revealed a significant upregulation of numerous genes, including a 5-fold increase in plasminogen activator inhibitor (PAI)-2 mRNA. nih.gov More recently, RNA sequencing of human bronchial epithelial cells exposed to LTE4 showed significant changes in the expression of 218 and 242 genes at concentrations of 50 and 100 nM, respectively. researchgate.netersnet.org These genes were associated with cell proliferation, adhesion, and receptor activity. researchgate.netersnet.org
Quantitative PCR (qPCR): qPCR is used to validate the findings from transcriptomic analyses. For instance, the LTC4-induced increase in PAI-2 expression in vascular smooth muscle cells was confirmed by real-time qPCR. nih.gov qPCR has also been used to confirm the expression of CysLT1 and CysLT2 mRNA in various cell lines, including uveal melanoma cells. biorxiv.org
Gene Knockdown and Overexpression Experiments
Modulating the expression of specific genes provides direct evidence of their function in LTE4 signaling.
Gene Knockdown: RNA interference (RNAi) has been used to confirm the role of specific receptors. In the human mast cell line LAD2, knockdown of P2Y12 blocked responses to LTE4, suggesting its involvement in LTE4 signaling. caymanchem.com Similarly, knockdown of CysLT1 in LAD2 cells confirmed its responsibility for the potent responses to LTE4. kcl.ac.uk
Gene Overexpression: Overexpression experiments have been crucial in characterizing receptor function. Overexpression of CysLT1 in CHO cells showed that LTE4 could increase cellular calcium. caymanchem.com Lentiviral overexpression of CysLT1 in LUVA cells, which normally have a weak response to LTE4, augmented intracellular calcium signaling induced by LTE4. researchgate.netnih.gov However, this did not fully restore the gene expression responses seen in high-responding cells, suggesting that increased CysLT1 expression alone is not sufficient and other factors are required for the full LTE4 effect. nih.gov
| Technique | Application in LTE4(1-) Research | Key Findings |
|---|---|---|
| Transcriptomics (Microarray/RNA-seq) | Identifying genes and pathways regulated by LTE4. researchgate.netnih.govresearchgate.net | Identified CysLT1 as a key LTE4 receptor and revealed LTE4's influence on genes related to inflammation, remodeling, and proliferation. researchgate.netnih.govresearchgate.netersnet.org |
| Quantitative PCR (qPCR) | Validating gene expression changes found in transcriptomic studies. nih.govbiorxiv.org | Confirmed upregulation of PAI-2 by LTC4 and expression of CysLT receptors in various cell types. nih.govbiorxiv.org |
| Gene Knockdown (RNAi) | Determining the necessity of a specific receptor for LTE4 signaling. caymanchem.comkcl.ac.uk | Demonstrated the requirement of CysLT1 and P2Y12 for cellular responses to LTE4. caymanchem.comkcl.ac.uk |
| Gene Overexpression | Investigating the sufficiency of a receptor to mediate LTE4 effects. researchgate.netcaymanchem.com | Showed that CysLT1 overexpression enhances calcium signaling in response to LTE4 but may not be sufficient for all downstream effects. researchgate.netnih.gov |
Application of Genetically Engineered Animal Models (e.g., Knockout Mice) in Functional Investigations
The development and application of genetically engineered animal models, particularly knockout mice, have been pivotal in dissecting the complex in vivo functions of leukotriene E4 (LTE4) and its associated pathways. jci.org By selectively deleting genes that encode for key enzymes in the leukotriene biosynthetic pathway or for specific cysteinyl leukotriene (cys-LT) receptors, researchers have been able to overcome the limitations of pharmacological inhibitors and unveil novel physiological and pathophysiological roles for LTE4.
To understand the collective function of cys-LTs (LTC4, LTD4, and LTE4), initial studies utilized mice with a targeted disruption of the leukotriene C4 synthase gene (Ltc4s). pnas.org LTC4S is the terminal enzyme essential for the production of all cys-LTs. nih.gov In a model of passive cutaneous anaphylaxis, Ltc4s knockout (Ltc4s−/−) mice exhibited a reduction of over 50% in ear swelling, which is indicative of vascular leakage, compared to wild-type mice. nih.gov This demonstrated that the permeability-enhancing function of mast cell-derived cys-LTs was at least as significant as that of preformed amines like histamine (B1213489) in this inflammatory response. nih.gov Furthermore, Ltc4s−/− mice were significantly protected from bleomycin-induced pulmonary fibrosis, showing less alveolar septal thickening and collagen deposition. pnas.orgnih.gov These models established the critical role of the cys-LT pathway in mediating vascular permeability and chronic inflammation with fibrosis. nih.gov Studies on mice lacking 5-lipoxygenase (5-LO), the enzyme upstream of both leukotriene B4 (LTB4) and cys-LTs, also showed its importance in inflammation and atherosclerosis, further highlighting the contribution of this pathway. oup.comjci.org
Dissecting Receptor-Specific Functions with CysLT1R and CysLT2R Knockout Mice
Cyslt1r−/− Mice: In mice lacking the CysLT1 receptor, the vascular permeability response to zymosan-induced peritonitis was reduced by approximately 50%, a similar reduction to that seen in Ltc4s−/− mice. nih.gov The ear edema response to LTC4 and LTD4 was also diminished by 50-60% in these mice, indicating that CysLT1R is a primary mediator for these two leukotrienes. pnas.org Intriguingly, the vascular leak elicited by LTE4 was not weakened in Cyslt1r−/− mice, providing the first strong evidence of a CysLT1R-independent mechanism of action for LTE4. pnas.orgnih.gov
Cyslt2r−/− Mice: In contrast, mice deficient in the CysLT2 receptor did not show protection against zymosan-induced vascular leak. nih.gov When challenged with LTC4 or LTD4, the ear edema in Cyslt2r−/− mice was comparable in magnitude to wild-type mice but showed a delayed peak and resolution. pnas.org This suggested a potential role for CysLT2R as a negative regulator of the CysLT1R-mediated response. pnas.orgnih.gov Similarly, the response to LTE4 in these mice was also delayed and sustained, hinting that CysLT2R might also negatively regulate the receptor through which LTE4 functions. nih.gov
Discovery of a Novel LTE4-Preferential Receptor using CysLT1R/CysLT2R Double Knockout Mice
A landmark discovery in LTE4 research came from the generation of mice deficient in both CysLT1R and CysLT2R (Cysltr1/Cysltr2−/−). pnas.orgpnas.org The hypothesis was that if a distinct receptor for LTE4 existed, a vascular response to LTE4 should persist in mice lacking the two classical cys-LT receptors. pnas.orgnih.gov
When administered intradermally, LTE4 elicited a potent vascular leak in the ears of Cysltr1/Cysltr2−/− mice, a response that was surprisingly greater than that induced by LTC4 or LTD4. pnas.orgpnas.org Remarkably, dose-dependent analysis revealed that LTE4 was approximately 64-fold more potent in the double-deficient mice compared to wild-type mice. pnas.orgpnas.orgnih.gov This dramatic increase in sensitivity strongly indicated not only the existence of a third, novel receptor that preferentially binds LTE4 (functionally termed CysLTER) but also that CysLT1R and CysLT2R exert a profound negative regulatory effect on this receptor. pnas.orgplos.org This LTE4-mediated vascular leak was found to be dependent on a G protein-coupled receptor linked to Gαi proteins and Rho kinase. nih.gov
Identifying GPR99 as the High-Affinity LTE4 Receptor
Further research identified GPR99 as a high-affinity receptor for LTE4. nih.govpnas.org To investigate its function in vivo, Gpr99 knockout mice were developed. In a model of respiratory inflammation induced by the fungus Alternaria alternata, Gpr99-deficient mice were fully protected from epithelial cell mucin release and submucosal swelling. nih.govpnas.org This protective effect was also observed when LTE4 was administered intranasally. nih.gov These findings demonstrated a unique role for GPR99 in mediating key pathological features of airway inflammation in response to LTE4, distinct from CysLT1R and CysLT2R. pnas.org
The table below summarizes the key findings from studies using these genetically engineered mouse models.
| Genetically Engineered Model | Key Gene/Receptor Deleted | Primary Research Findings Related to LTE4(1-) Pathway | Reference |
|---|---|---|---|
| LTC4S Knockout (Ltc4s−/−) | Leukotriene C4 Synthase | Demonstrated the essential role of the total cys-LT pathway (LTC4, LTD4, LTE4) in allergic inflammation and pulmonary fibrosis. Showed >50% reduction in passive cutaneous anaphylaxis. | pnas.orgnih.govnih.gov |
| CysLT1R Knockout (Cyslt1r−/−) | Cysteinyl Leukotriene Receptor 1 | Reduced vascular permeability to LTC4 and LTD4 by ~50%. LTE4-induced edema was unaffected, indicating a CysLT1R-independent mechanism for LTE4. | pnas.orgnih.gov |
| CysLT2R Knockout (Cyslt2r−/−) | Cysteinyl Leukotriene Receptor 2 | Showed delayed inflammatory responses to cys-LTs, suggesting a negative regulatory role for CysLT2R on both CysLT1R and the LTE4 receptor. | pnas.orgnih.gov |
| CysLT1R/CysLT2R Double Knockout (Cysltr1/Cysltr2−/−) | CysLT1R and CysLT2R | Provided functional evidence for a novel LTE4 receptor (CysLTER). LTE4 was ~64-fold more potent in inducing vascular leak in these mice compared to wild-type. | pnas.orgpnas.orgnih.gov |
| GPR99 Knockout (Gpr99−/−) | G Protein-Coupled Receptor 99 (CysLT3R) | Identified GPR99 as a high-affinity LTE4 receptor. Mice were protected from LTE4- and allergen-induced respiratory mucin release and submucosal swelling. | nih.govpnas.org |
| LTA4H Knockout (Lta4h−/−) | Leukotriene A4 Hydrolase | Prevents LTB4 synthesis, shunting the pathway towards cys-LT production. Used to study the effects of the unopposed cys-LT pathway in inflammation and cancer models. | aai.orgjax.org |
Therapeutic Targeting Strategies Based on Leukotriene E4 1 Pathway Mechanisms
Approaches to Inhibit Leukotriene E4(1-) Biosynthesis
The synthesis of leukotrienes is a multi-step enzymatic process that presents several targets for pharmacological intervention. By inhibiting key enzymes in this pathway, the production of all leukotrienes, including LTE4(1-), can be attenuated.
Development and Research into 5-Lipoxygenase (5-LO) Inhibitors
5-Lipoxygenase (5-LO) is the critical enzyme that catalyzes the initial step in the biosynthesis of leukotrienes from arachidonic acid. semanticscholar.orgresearchgate.net Inhibition of 5-LO is a direct approach to block the production of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (CysLTs) that lead to LTE4(1-). semanticscholar.orgaai.org The development of 5-LO inhibitors has been a significant area of research for anti-inflammatory therapies. nih.gov
Research has led to the classification of 5-LO inhibitors into several categories based on their mechanism of action, including redox-active inhibitors, iron-ligand inhibitors, and competitive non-redox inhibitors. researchgate.net Zileuton is a notable example of a 5-LO inhibitor that acts by chelating the non-heme iron atom within the active site of the enzyme. researchgate.net
Pharmacological inhibition of 5-lipoxygenase has demonstrated effects on cardiac function, suggesting a role for leukotrienes in the heart's conductive system. atsjournals.org In a clinical study, a 5-LO inhibitor was shown to reduce urinary LTE4 levels and was associated with a decrease in heart rate and enhanced heart rate variability. atsjournals.org While the development of novel 5-LO inhibitors has been described as moderate, new molecular concepts, such as dual inhibition of prostaglandin (B15479496) and leukotriene synthesis, are being explored. semanticscholar.orgukri.org
Table 1: Examples of 5-Lipoxygenase (5-LO) Inhibitors
| Inhibitor | Mechanism of Action | Key Research Findings |
| Zileuton | Iron-ligand inhibitor; chelates iron in the active site of 5-LO. researchgate.net | Approved for asthma treatment; effectively blocks LTB4 biosynthesis and reduces urinary LTE4. medchemexpress.com |
| Atreleuton | 5-LO inhibitor. | Shown in a phase II trial to significantly reduce serum LTB4 and urinary LTE4 in a dose-dependent manner in patients with recent acute coronary syndrome. nih.gov |
| Flavocoxid | Dual inhibitor of COX and 5-LO. | Found to reduce inflammatory biomarkers in animal models. nih.gov |
| JMC-4 | 5-LO inhibitor identified through virtual screening. | Naphthalen-1-yl 3,5-dinitrobenzoate, served as a lead compound for developing more potent 3,5-dinitrobenzoate-based inhibitors. nih.gov |
Investigation of 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors
5-Lipoxygenase-Activating Protein (FLAP) is an integral membrane protein essential for the cellular biosynthesis of leukotrienes. caymanchem.comnih.gov FLAP functions by binding arachidonic acid and facilitating its transfer to 5-LO. ontosight.ai Inhibiting FLAP prevents the initial step of leukotriene synthesis, making it an attractive target for anti-inflammatory drugs. caymanchem.comjci.org FLAP inhibitors are considered broad-spectrum leukotriene modulators with potential therapeutic use in chronic inflammatory diseases. jci.org
The development of FLAP inhibitors began with first-generation compounds like MK-886 and BAY X-1005. jci.orgnih.gov While these early inhibitors showed efficacy in vitro, they often suffered from high lipophilicity, leading to poor bioavailability. nih.gov Subsequent research has focused on developing second-generation inhibitors with more drug-like properties. jci.org The elucidation of the three-dimensional structure of FLAP has significantly accelerated the design of novel inhibitor chemotypes. jci.orgnih.gov
Several FLAP inhibitors have progressed to clinical trials for conditions like asthma and atherosclerotic cardiovascular disease. jci.orgnih.gov For instance, GSK2190918 (formerly AM803) successfully completed phase II clinical trials in asthmatics. jci.org Although no FLAP inhibitor has reached the market yet, research remains active due to the growing number of indications for anti-leukotriene therapy. jci.orgnih.gov
Table 2: Notable 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors in Research
| Inhibitor | Development Stage/Key Finding |
| MK-886 | First-generation inhibitor; demonstrated the principle of FLAP inhibition but faced pharmacokinetic challenges. jci.orgnih.govnih.gov |
| MK-591 | Advanced to clinical trials for asthma in the 1990s. nih.govjci.orgfrontiersin.org |
| BAY X-1005 (Veliflapon) | Early quinoline-based inhibitor that showed promise in clinical trials. jci.orgnih.govnih.gov |
| AZD5718 | A FLAP inhibitor that underwent early clinical development for coronary artery disease. ontosight.ai |
| GSK2190918 (AM803) | The most clinically advanced FLAP inhibitor, having completed Phase II trials for asthma. jci.org |
Strategies for Leukotriene E4(1-) Receptor Antagonism
Targeting the receptors through which LTE4(1-) exerts its effects is a primary therapeutic strategy. This involves blocking the known cysteinyl leukotriene receptors and exploring novel receptor targets specific to LTE4(1-).
Research into CysLT1R Antagonists
The cysteinyl leukotriene receptor 1 (CysLT1R) is a well-established receptor for cysteinyl leukotrienes. Antagonists of this receptor are used clinically, particularly for the treatment of asthma and allergic rhinitis. nih.gov While LTD4 is the most potent agonist for CysLT1R, LTE4(1-) has much lower affinity for this receptor. nih.govnih.gov However, CysLT1R antagonists like montelukast (B128269), zafirlukast, and pranlukast (B1678047) have been shown to inhibit effects mediated by LTE4(1-), suggesting a role for CysLT1R in its signaling pathway, at least in some contexts. aai.orgjci.org
For example, montelukast can inhibit the enhancement of pro-inflammatory cytokine production in Th2 cells that is caused by LTE4(1-). aai.org This suggests that even though LTE4(1-) is a weak agonist at CysLT1R, blocking this receptor can still be a valid strategy to counteract some of its pro-inflammatory actions. aai.org
Exploration of Novel Receptor Targets for Leukotriene E4(1-) (e.g., P2Y12 Receptor Antagonism)
The observation that LTE4(1-) exerts potent pro-inflammatory effects despite its low affinity for CysLT1R and CysLT2R has led to the search for novel, specific receptors. caymanchem.com Research has identified the purinergic P2Y12 receptor, primarily known as a receptor for adenosine (B11128) diphosphate (B83284) (ADP), as a key player in LTE4(1-)-mediated responses. caymanchem.comontosight.ai
Studies have demonstrated that LTE4(1-)-induced pulmonary inflammation, including eosinophilia and goblet cell metaplasia, is dependent on the P2Y12 receptor. caymanchem.comontosight.ai These inflammatory responses persist in mice lacking both CysLT1R and CysLT2R but are absent in mice lacking the P2Y12 receptor. caymanchem.comontosight.ai Antagonism of the P2Y12 receptor, for instance with the anti-thrombotic drug clopidogrel, has been shown to abrogate the pro-inflammatory effects of LTE4(1-) in preclinical models. caymanchem.com This has positioned the P2Y12 receptor as a novel therapeutic target for conditions like asthma where LTE4(1-) is a significant mediator. ukri.orgcaymanchem.com
Other G protein-coupled receptors, such as GPR99 (also designated OXGR1) and GPR17, have also been proposed as potential receptors for LTE4(1-). atsjournals.orgnih.gov The identification of these alternative receptors opens new avenues for developing more specific antagonists that target the unique actions of LTE4(1-).
Modulation of Downstream Intracellular Signaling Cascades
Upon binding to its receptors, LTE4(1-) triggers a cascade of intracellular signaling events that ultimately lead to its biological effects. Modulating these downstream pathways represents another therapeutic approach.
LTE4(1-) has been shown to induce signaling through various pathways. In human epithelial cells, it triggers a rapid increase in cytosolic free calcium, resulting from both influx from the extracellular space and mobilization from intracellular stores. frontiersin.org This calcium signaling involves both pertussis toxin-sensitive and insensitive G-proteins, indicating the activation of multiple G-protein-coupled pathways. frontiersin.org
Activation of the P2Y12 receptor by LTE4(1-) leads to the phosphorylation of extracellular signal-regulated kinase (ERK). semanticscholar.orgcaymanchem.com Further research has implicated that LTE4(1-) signaling can also involve the phosphorylation of p90RSK and CREB, and the induction of COX-2 expression, which can be modulated by inhibitors of the nuclear receptor PPARγ. nih.gov The LTE4(1-)-mediated vascular leak has been shown to be dependent on Gαi proteins and Rho kinase. Additionally, there is evidence that leukotrienes can affect the PI3K/AKT/mTOR and MAPK signaling cascades. researchgate.net Understanding these complex signaling networks provides a basis for developing targeted inhibitors that can block specific downstream effects of LTE4(1-).
Q & A
Basic Research Questions
Q. What are the optimal methods for measuring leukotriene E4(1-) in biological samples, and how do they differ in sensitivity and specificity?
- Methodological Answer : Leukotriene E4 (LTE4) is typically quantified using high-performance liquid chromatography coupled with radioimmunoassay (HPLC-RIA) or enzyme-linked immunosorbent assay (ELISA). Mass spectrometry (MS) is considered the gold standard due to its high specificity, but it requires specialized equipment and expertise, limiting its clinical accessibility . ELISA is more practical for high-throughput studies but may cross-react with structurally similar metabolites, necessitating validation via parallel MS analysis . Researchers should report measurement protocols in detail, including sample preparation, internal standards, and quality control steps to ensure reproducibility .
Q. How does leukotriene E4(1-) biosynthesis differ across cell types, and what experimental models are appropriate for studying its pathways?
- Methodological Answer : LTE4 is synthesized via the 5-lipoxygenase pathway in neutrophils, eosinophils, and mast cells. In vitro models, such as stimulated human peripheral blood mononuclear cells (PBMCs) or mast cell lines (e.g., LAD2), are used to study biosynthesis . For in vivo studies, urinary LTE4 (uLTE4) serves as a stable surrogate marker of systemic cysteinyl leukotriene production. Researchers should standardize stimuli (e.g., calcium ionophores, arachidonic acid) and control for confounding factors like NSAID use or recent infections .
Q. What is the role of leukotriene E4(1-) in asthma pathogenesis, and how can its clinical relevance be assessed?
- Methodological Answer : LTE4 contributes to bronchoconstriction and inflammation in aspirin-exacerbated respiratory disease (AERD/N-ERD). Clinical studies should stratify patients by asthma phenotype (e.g., N-ERD vs. aspirin-tolerant asthma) and measure uLTE4 before/after aspirin challenge. Meta-analyses show N-ERD patients exhibit higher baseline uLTE4 (SMD 0.80; 95% CI 0.72–0.89) and post-challenge increases (SMD 0.56; CI 0.26–0.85) compared to controls . However, cohort selection must exclude recent respiratory infections to avoid confounding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported leukotriene E4(1-) levels across studies, particularly in exercise-induced asthma vs. N-ERD?
- Methodological Answer : Discrepancies arise from methodological heterogeneity (e.g., sample timing, normalization to creatinine). For example, exercise-induced asthma studies show no significant uLTE4 elevation post-challenge compared to methacholine-induced bronchoconstriction, suggesting distinct mechanistic pathways . To address contradictions, researchers should:
- Use standardized urine collection intervals (e.g., 0–90 min vs. 90–180 min post-challenge) .
- Perform sensitivity analyses in meta-reviews to account for assay variability .
- Report absolute concentrations (pg/mg creatinine) rather than normalized ratios to enhance cross-study comparability .
Q. What experimental designs are recommended for investigating leukotriene E4(1-) receptor interactions and downstream signaling?
- Methodological Answer : LTE4 binds weakly to CysLT1 and CysLT2 receptors but may act via alternative pathways (e.g., PPARγ). In vitro approaches include:
- Radioligand binding assays with transfected HEK293 cells expressing CysLT1/2 receptors .
- siRNA knockdown or CRISPR-Cas9 gene editing to identify novel receptors .
- Multi-omics integration (e.g., transcriptomics and lipidomics) to map downstream inflammatory mediators .
Q. How can meta-analyses overcome heterogeneity in leukotriene E4(1-) measurement techniques to establish diagnostic thresholds for N-ERD?
- Methodological Answer : Current meta-analyses rely on standardized mean differences (SMDs), which obscure absolute diagnostic thresholds. To improve clinical utility:
- Pool raw data from studies using identical assays (e.g., MS-based methods) .
- Apply mixed-effects models to adjust for covariates like age, asthma severity, and NSAID use .
- Collaborate with consortia to harmonize protocols (e.g., PROSPERO-registered reviews) .
Q. What are the limitations of using urinary LTE4 as a biomarker, and how can longitudinal studies address these?
- Methodological Answer : uLTE4 has diurnal variability and intra-individual fluctuations. Longitudinal designs should:
- Collect serial samples over 24-hour periods to establish baseline variability .
- Correlate uLTE4 with clinical endpoints (e.g., FEV1 decline, exacerbation frequency) .
- Integrate with other biomarkers (e.g., prostaglandin D2) to improve specificity for N-ERD .
Methodological Guidelines
- Data Analysis : Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed LTE4 data. Report effect sizes with 95% confidence intervals .
- Reproducibility : Include detailed protocols for metabolite extraction, chromatography conditions, and antibody sources in supplementary materials .
- Ethics : Obtain ethics approval for human studies, particularly when using NSAID challenges in N-ERD patients, and monitor for adverse events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
